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Foundational

An In-depth Technical Guide to the Molecular Structure and Bonding of 4-((Chloromethyl)sulfonyl)phenol

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of the molecular structure and bonding of 4-((chloromethyl...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular structure and bonding of 4-((chloromethyl)sulfonyl)phenol, a compound of interest in medicinal chemistry and synthetic organic chemistry. By integrating theoretical principles with practical considerations, this document aims to equip researchers with the foundational knowledge necessary for the effective utilization and further investigation of this molecule.

Introduction: The Significance of the Sulfonyl Moiety in Drug Discovery

The sulfonyl group (-SO₂-) is a privileged functional group in medicinal chemistry, renowned for its profound impact on the physicochemical and pharmacological properties of drug candidates. Its strong electron-withdrawing nature, ability to act as a hydrogen bond acceptor, and metabolic stability make it a valuable component in the design of novel therapeutics.[1][2] The presence of both a reactive chloromethyl group and a phenolic hydroxyl group in 4-((chloromethyl)sulfonyl)phenol further enhances its versatility as a scaffold for creating diverse molecular architectures.

Molecular Structure and Conformation

The molecular structure of 4-((chloromethyl)sulfonyl)phenol is characterized by a central tetrahedral sulfur atom double-bonded to two oxygen atoms and single-bonded to a chloromethyl group and a 4-hydroxyphenyl group.

Predicted Molecular Geometry

While a definitive crystal structure for 4-((chloromethyl)sulfonyl)phenol is not publicly available, its molecular geometry can be reliably predicted based on data from closely related compounds and computational modeling. The C-S-C bond angle is anticipated to be in the range of 101-107°, with the O-S-O bond angle typically falling between 116° and 121°. The tetrahedral arrangement around the sulfur atom is a key feature influencing the molecule's three-dimensional shape and its interactions with biological targets.

The rotational freedom around the C-S bonds allows for various conformations. The dihedral angles between the phenyl ring and the C-S-Cl plane will be influenced by steric and electronic factors, ultimately determining the molecule's preferred spatial arrangement.

Table 1: Predicted Bond Parameters of 4-((Chloromethyl)sulfonyl)phenol

Bond/AnglePredicted ValueJustification
C-S Bond Length~1.77 ÅBased on typical aryl-sulfonyl bond lengths.
S=O Bond Length~1.45 ÅCharacteristic of sulfonyl groups, indicating significant double bond character.
C-Cl Bond Length~1.78 ÅTypical for a chloromethyl group attached to an electron-withdrawing moiety.
C-O (phenol)~1.36 ÅStandard for phenolic C-O bonds.
O-S-O Angle118-121°Consistent with the tetrahedral geometry of the sulfonyl group and repulsion between the oxygen lone pairs.
C-S-C Angle104-107°Reflects the tetrahedral arrangement around the sulfur atom, influenced by the steric bulk of the substituents.
Bonding and Electronic Effects

The bonding in the sulfonyl group is best described by molecular orbital theory, involving d-orbital participation from the sulfur atom, leading to strong, polarized S=O double bonds. This polarization, with the oxygen atoms bearing partial negative charges and the sulfur atom a partial positive charge, is crucial for its ability to act as a hydrogen bond acceptor.

The sulfonyl group is a potent electron-withdrawing group, influencing the electron density of the attached phenyl ring through both inductive and resonance effects. This deactivates the ring towards electrophilic aromatic substitution and increases the acidity of the phenolic proton compared to phenol itself. Conversely, the hydroxyl group is an activating, ortho-para directing group, which will influence the reactivity of the phenyl ring in certain reactions.

Synthesis and Characterization

A plausible and efficient synthetic route to 4-((chloromethyl)sulfonyl)phenol involves a two-step process starting from the commercially available 4-hydroxythiophenol (4-mercaptophenol).

Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: S-Alkylation cluster_1 Step 2: Oxidation 4-Hydroxythiophenol 4-Hydroxythiophenol 4-(Chloromethylthio)phenol 4-(Chloromethylthio)phenol 4-Hydroxythiophenol->4-(Chloromethylthio)phenol  CH2Cl2, Base 4-((Chloromethyl)sulfonyl)phenol 4-((Chloromethyl)sulfonyl)phenol 4-(Chloromethylthio)phenol->4-((Chloromethyl)sulfonyl)phenol  Oxidizing Agent (e.g., m-CPBA, Oxone®)

Caption: Proposed two-step synthesis of 4-((chloromethyl)sulfonyl)phenol.

Detailed Experimental Protocol

Step 1: Synthesis of 4-(Chloromethylthio)phenol

  • Reaction Setup: To a solution of 4-hydroxythiophenol (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran at 0 °C, add a base (e.g., triethylamine, 1.1 eq).

  • S-Alkylation: To the resulting mixture, add dichloromethane (used as both solvent and alkylating agent) or another suitable chlorinating agent. Allow the reaction to stir at room temperature for 12-24 hours, monitoring by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield pure 4-(chloromethylthio)phenol.

Step 2: Synthesis of 4-((Chloromethyl)sulfonyl)phenol

  • Oxidation: Dissolve the 4-(chloromethylthio)phenol (1.0 eq) from Step 1 in a suitable solvent like dichloromethane or methanol. Cool the solution to 0 °C.

  • Addition of Oxidant: Add a suitable oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA, ~2.2 eq) or Oxone® (a potassium peroxymonosulfate salt, ~2.2 eq), portion-wise, maintaining the temperature below 5 °C. The use of a slight excess of the oxidant ensures complete conversion to the sulfone.[3][4]

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC until the starting material is fully consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: The final product, 4-((chloromethyl)sulfonyl)phenol, can be purified by recrystallization or column chromatography.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for 4-((Chloromethyl)sulfonyl)phenol

TechniquePredicted Key Signals
¹H NMR - Aromatic protons: Two doublets in the regions δ 7.0-7.2 ppm and δ 7.8-8.0 ppm, characteristic of a 1,4-disubstituted benzene ring. The downfield shift is due to the electron-withdrawing sulfonyl group. - Chloromethyl protons: A singlet around δ 4.5-4.8 ppm. - Phenolic proton: A broad singlet, with its chemical shift dependent on concentration and solvent (typically δ 5-10 ppm).
¹³C NMR - Aromatic carbons: Four signals are expected. The carbon bearing the hydroxyl group (C-OH) will be significantly downfield (~160 ppm), and the carbon attached to the sulfonyl group (C-S) will also be downfield (~130-140 ppm). The other two aromatic carbons will appear in the typical aromatic region (~115-130 ppm). - Chloromethyl carbon: A signal around δ 60-65 ppm.
FT-IR (cm⁻¹) - O-H stretch (phenolic): A broad band in the region of 3200-3600 cm⁻¹. - C-H stretch (aromatic): ~3050-3100 cm⁻¹. - C-H stretch (aliphatic): ~2900-3000 cm⁻¹. - S=O stretch (asymmetric and symmetric): Two strong bands around 1300-1350 cm⁻¹ and 1150-1170 cm⁻¹. - C-O stretch (phenolic): A strong band around 1200-1250 cm⁻¹. - C-Cl stretch: A band in the region of 600-800 cm⁻¹.
Mass Spec (EI) - Molecular Ion (M⁺): A peak corresponding to the molecular weight (206.65 g/mol ), with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with ~1/3 the intensity of the M⁺ peak). - Fragmentation: Expect fragmentation patterns corresponding to the loss of Cl, CH₂Cl, SO₂, and other characteristic fragments of the phenolic and sulfonyl moieties.

Reactivity and Applications in Drug Development

The dual functionality of 4-((chloromethyl)sulfonyl)phenol makes it a valuable intermediate in synthetic chemistry.

Reactivity_Diagram cluster_0 Reactions at the Phenolic -OH cluster_1 Reactions at the Chloromethyl Group 4-((Chloromethyl)sulfonyl)phenol 4-((Chloromethyl)sulfonyl)phenol Ether_Formation Ether_Formation 4-((Chloromethyl)sulfonyl)phenol->Ether_Formation Alkylation (R-X, Base) Ester_Formation Ester_Formation 4-((Chloromethyl)sulfonyl)phenol->Ester_Formation Acylation (R-COCl, Base) Nucleophilic_Substitution Nucleophilic_Substitution 4-((Chloromethyl)sulfonyl)phenol->Nucleophilic_Substitution Nucleophiles (e.g., R-NH2, R-SH)

Caption: Key reaction sites of 4-((chloromethyl)sulfonyl)phenol.

  • Phenolic Hydroxyl Group: The acidic proton can be deprotonated with a base to form a phenoxide, which is a potent nucleophile. This allows for O-alkylation to form ethers or O-acylation to produce esters, enabling the introduction of a wide variety of functional groups.

  • Chloromethyl Group: The chlorine atom is a good leaving group, making the benzylic carbon susceptible to nucleophilic substitution. This allows for the facile introduction of amines, thiols, and other nucleophiles, providing a straightforward method to link the 4-hydroxyphenylsulfonyl scaffold to other molecular fragments.

This orthogonal reactivity allows for selective functionalization at either site, providing chemists with precise control over the synthesis of complex molecules with potential therapeutic applications. The sulfonyl group can act as a bioisostere for other functional groups and can modulate properties such as solubility and metabolic stability.

Conclusion

4-((chloromethyl)sulfonyl)phenol is a molecule with significant potential in the field of drug discovery and development. Its unique combination of a phenolic hydroxyl group, a reactive chloromethyl handle, and the influential sulfonyl moiety provides a versatile platform for the synthesis of novel compounds. A thorough understanding of its molecular structure, bonding, and reactivity is paramount for harnessing its full potential in the design of next-generation therapeutics. This guide has provided a detailed overview based on established chemical principles and data from analogous structures, offering a solid foundation for researchers in this exciting area.

References

  • Antane, S., Bernotas, R., Li, Y., McDevitt, R., & Yan, Y. (2006). Chloromethyl Sulfones from Sulfonyl Chlorides via a One-Pot Procedure.
  • Spitz, C., Mathias, F., Péchiné, S., & Vanelle, P. (2018). Synthesis of chloromethylaryl sulfones. Tetrahedron Letters, 59(42), 3795-3798.
  • Cohen, A., Crozet, M. D., Rathelot, P., & Vanelle, P. (2012). Synthesis and Promising in Vitro Antiproliferative Activity of Sulfones of a 5-Nitrothiazole Series. Molecules, 17(12), 14066-14083.
  • Wells, G., & Williams, C. (2004). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst.
  • Guild, C., & Lee, S. (2010). Transition Metal Catalyzed Synthesis of Aryl Sulfides. Molecules, 15(1), 438-468.
  • PubChem. (n.d.). 4-(Chloromethyl)phenol. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Methylsulfonyl)phenol. Retrieved from [Link]

  • Kupwade, R., Khot, S., & Lad, U. P. (2017). Catalyst-free oxidation of sulfides to sulfoxides and diethylamine-catalyzed oxidation of sulfides to sulfones using Oxone as an oxidant. Arkivoc, 2017(5), 234-245.
  • Master Organic Chemistry. (2015, July 5). Thiols And Thioethers. Retrieved from [Link]

  • Li, Y., et al. (2016). Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes. Molecules, 21(8), 1039.
  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 2-chloro-4-(chloromethyl)phenol. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 4-chloro-. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000461 4-Chlorophenol. Retrieved from [Link]

  • Google Patents. (n.d.). CN103910658A - Method of oxidizing thioether to sulfone.
  • Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved from [Link]

  • PubChem. (n.d.). ((Chloromethyl)sulphonyl)benzene. Retrieved from [Link]

  • Özek, A., et al. (2008). X-ray and computational structural study of (E)-2-(4-chlorophenyliminomethyl)-4-methoxyphenol. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1539.
  • ResearchGate. (n.d.). Fig. 4. 13 C NMR chemical shifts (d/ppm, relative to d 6 -DMSO) of [Ch].... Retrieved from [Link]

  • University of Liverpool Repository. (2005, January 5). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

  • Environmental Protection Agency. (2016, February 23). TTN EMC - Spectral Database - Fourier Transform Infrared (FTIR) Reference Spectra. Retrieved from [Link]

  • Google Patents. (n.d.). EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds.
  • University of Johannesburg. (2022, November 15). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Retrieved from [Link]

  • Purdue University. (n.d.). Wenthold Group: Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Retrieved from [Link]

  • King Fahd University of Petroleum & Minerals. (2022). Computational Investigation on Structural and Reactive Sites (HOMO-LUMO, MEP, NBO, NPA, ELF, LOL, RDG) Identification, Pharmacokinetic (ADME) Properties and Molecular Docking Investigation of (E)-4-((4-chlorobenzylidene) amino) Benzene Sulfonamide Compound. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • Özek, A., et al. (2009). X-ray crystal and computational structural study of (E)-2-[(2-chlorophenyl)iminomethyl]-4-methoxyphenol. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 3), o548.

Sources

Exploratory

4-((Chloromethyl)sulfonyl)phenol and Its Analogs: Synthesis, Reactivity, and Applications in Methanogenesis Inhibition and Drug Discovery

Executive Summary 4-((Chloromethyl)sulfonyl)phenol (CAS: 56773-30-9) is a highly versatile bifunctional building block characterized by a phenolic hydroxyl group and a highly reactive chloromethylsulfonyl moiety[1],. Whi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-((Chloromethyl)sulfonyl)phenol (CAS: 56773-30-9) is a highly versatile bifunctional building block characterized by a phenolic hydroxyl group and a highly reactive chloromethylsulfonyl moiety[1],. While historically utilized as an intermediate in organic synthesis, recent breakthroughs have repositioned this compound and its structural analogs as potent environmental modulators—specifically as selective methanogenesis inhibitors[2],[3]—and as critical pharmacophores in the development of radiolabeled diagnostic probes[4].

This technical guide deconstructs the chemical causality behind the reactivity of the chloromethylsulfonyl group, provides a self-validating synthetic methodology, and evaluates its field-proven applications across agricultural microbiology and oncology.

Structural Chemistry and Reactivity Profile

The synthetic utility of 4-((chloromethyl)sulfonyl)phenol is fundamentally driven by the strong electron-withdrawing nature of the sulfonyl group ( −SO2​− ). This functional group exerts a profound inductive effect, rendering the adjacent methylene protons highly acidic. Concurrently, the presence of the alpha-chlorine atom transforms the methyl group into an exceptional electrophilic and nucleophilic pivot point.

Vicarious Nucleophilic Substitution (VNS)

Chloromethyl sulfones are premier reagents for Vicarious Nucleophilic Substitution (VNS)[5]. In standard nucleophilic aromatic substitution ( SN​Ar ), a leaving group on the aromatic ring is required. However, VNS allows for the direct amination, alkylation, or carbon-carbon bond formation on electron-deficient arenes (such as nitroarenes) without displacing an existing aromatic substituent[5].

Mechanistic Causality: When treated with a strong base, the chloromethyl sulfone is deprotonated to form a stabilized carbanion. This carbanion attacks the ortho or para position of a nitroarene, forming a transient Meisenheimer complex[5]. Because the nucleophile itself carries a leaving group (the chloride ion), a base-promoted elimination of HCl occurs, re-aromatizing the ring and yielding a substituted arene.

VNS_Mechanism Substrate Electron-Deficient Arene Adduct Meisenheimer Complex Substrate->Adduct Nucleophilic Attack Reagent Chloromethyl Sulfone Carbanion Reagent->Adduct Adds to Ortho/Para Product Substituted Arene (HCl Eliminated) Adduct->Product Base-Promoted Elimination

Figure 1: Mechanism of Vicarious Nucleophilic Substitution (VNS) using chloromethyl sulfones.

Self-Validating Synthetic Methodology

The synthesis of 4-((chloromethyl)sulfonyl)phenol typically proceeds via the reduction of 4-hydroxybenzenesulfonyl chloride to its corresponding sulfinate, followed by selective alkylation[6]. The following protocol is designed with built-in quality control checkpoints to ensure a self-validating workflow.

Protocol: Synthesis via Sulfinate Alkylation

Step 1: Reduction to Sodium Sulfinate

  • Suspend 4-hydroxybenzenesulfonyl chloride (1.0 eq) in deionized water at 0 °C.

  • Slowly add sodium bicarbonate ( NaHCO3​ , 2.5 eq) followed by sodium sulfite ( Na2​SO3​ , 1.5 eq) portion-wise.

  • Causality Check: NaHCO3​ acts as a buffer to neutralize the HCl generated during reduction, preventing the acid-catalyzed decomposition of the sensitive sulfinate intermediate. Na2​SO3​ serves as a mild, chemoselective reducing agent that halts reduction at the sulfinate oxidation state ( −SO2​Na ), preventing over-reduction to the thiol.

  • Stir the mixture at 60 °C for 2 hours. Concentrate the aqueous layer under reduced pressure to yield crude sodium 4-hydroxybenzenesulfinate.

Step 2: Selective Alkylation

  • Dissolve the crude sulfinate in anhydrous N,N-dimethylformamide (DMF).

  • Add bromochloromethane ( CH2​BrCl , 3.0 eq) and a catalytic amount of tetrabutylammonium iodide (TBAI, 0.1 eq).

  • Causality Check: Bromochloromethane is a bifunctional electrophile. Because bromide is a significantly better leaving group than chloride (due to lower bond dissociation energy and higher polarizability), the sulfinate nucleophile selectively displaces the bromide. TBAI facilitates a Finkelstein-like halogen exchange in situ, accelerating the nucleophilic attack.

  • Heat the reaction to 80 °C for 12 hours.

  • Self-Validation (In-Process QC): Monitor via TLC (Hexanes:EtOAc 3:1). The disappearance of the highly polar, baseline-bound sulfinate spot and the emergence of a distinct UV-active product spot ( Rf​≈0.4 ) confirms successful alkylation.

  • Quench with water, extract with ethyl acetate, dry over Na2​SO4​ , and purify via silica gel chromatography.

  • Final Validation: 1H NMR analysis must display a distinct two-proton singlet near δ 4.5 ppm, unambiguously confirming the integration of the −CH2​Cl group.

Biological Applications: Methanogenesis Inhibition

Methane is a potent greenhouse gas, with agricultural sectors (paddy fields and ruminant livestock) serving as primary emission sources. Recent patent literature and microbiological studies have identified 4-((chloromethyl)sulfonyl)phenol and its structural analogs—such as (4-hydroxyphenyl) chloromethanesulfonate—as highly effective methane-production inhibitors[2],[3],[7].

Differentiated Mechanism of Action

Standard methanogenesis inhibitors, such as 2-bromoethanesulfonate (BES) and 3-nitrooxypropanol (3-NOP), function by broadly targeting Methyl-coenzyme M reductase (MCR), the enzyme responsible for the final step in all methanogenic pathways[3].

Conversely, chloromethylsulfonyl analogs exhibit a highly specific mechanism: they selectively inhibit the aceticlastic methanogenesis pathway by suppressing the growth of Methanosarcina spp.[3]. Causality: By targeting the aceticlastic route rather than MCR, these compounds delay, but do not completely eradicate, methylotrophic methanogenesis[3]. This selective pressure allows for the reduction of bulk methane emissions while preserving essential soil microbiome diversity, preventing the accumulation of toxic metabolic intermediates in paddy soils.

Methanogenesis Acetate Acetate Aceticlastic Aceticlastic Pathway (Methanosarcina spp.) Acetate->Aceticlastic CO2 CO2 + H2 Hydrogenotrophic Hydrogenotrophic Pathway CO2->Hydrogenotrophic MCR Methyl-Coenzyme M Reductase (MCR) Aceticlastic->MCR Hydrogenotrophic->MCR Methane Methane (CH4) MCR->Methane Inhibitor1 Chloromethylsulfonyl Analogs (Specific Inhibitor) Inhibitor1->Aceticlastic Selectively Blocks Inhibitor2 BES / 3-NOP (Broad Inhibitor) Inhibitor2->MCR Blocks Final Step

Figure 2: Differential inhibition of methanogenic pathways by sulfone analogs.
Comparative Efficacy Data

The table below synthesizes the quantitative and qualitative differences between chloromethylsulfonyl derivatives and traditional inhibitors based on recent empirical soil studies[3].

InhibitorChemical ClassPrimary Target PathwaySpecific TargetDistinguishing Feature
4-((Chloromethyl)sulfonyl)phenol Chloromethyl SulfoneAceticlastic MethanogenesisMethanosarcina spp.Delays but does not halt methylotrophic methanogenesis.
(4-Hydroxyphenyl) chloromethanesulfonate ChloromethanesulfonateAceticlastic MethanogenesisMethanosarcina spp.Exhibits secondary inhibition of chlorophenol dechlorination.
2-Bromoethanesulfonate (BES) Alkyl SulfonateAll Methanogenic PathwaysMethyl-coenzyme M reductase (MCR)Broad-spectrum methanogen inhibition; halts all CH4​ production.
3-Nitrooxypropanol (3-NOP) Nitrate EsterAll Methanogenic PathwaysMethyl-coenzyme M reductase (MCR)Highly effective in ruminant livestock; rapid degradation profile.

Advanced Applications in Drug Discovery

Beyond environmental applications, the chloromethylsulfonyl moiety acts as a highly reactive linker in the synthesis of complex pharmaceuticals.

Radiolabeled Probes for Oncology: In the imaging of mutant Isocitrate Dehydrogenase 1 (IDH1) expression in gliomas, researchers utilize 5-(chloromethylsulfonyl)-2-iodobenzenecarboxylic acid—a close analog—as a critical precursor[4]. Causality: The chloromethyl group allows for the facile SN​2 coupling of piperazine derivatives, constructing the core sulfonamide scaffold required for IDH1 binding. Subsequently, the molecule is radiolabeled with 125I or 18F , enabling precise in vivo tissue distribution tracking and the identification of IDH1-mutated tumor cells via positron emission tomography (PET)[4].

Conclusion

4-((Chloromethyl)sulfonyl)phenol and its derivatives represent a fascinating intersection of synthetic organic chemistry, environmental science, and pharmacology. By leveraging the unique electronic properties of the chloromethylsulfonyl group, researchers can execute complex vicarious substitutions, selectively modulate soil microbiomes to mitigate greenhouse gas emissions, and construct highly targeted radioprobes for cancer diagnostics.

References

  • US11795145B2 - Methane-production inhibitor composition and method for inhibiting methane production Source: Google Patents URL
  • Studies on the inhibition of methanogenesis and dechlorination by (4-hydroxyphenyl) chloromethanesulfonate Source: PubMed Central (PMC) / NIH URL:[Link]

  • Radiolabeled inhibitors as probes for imaging mutant IDH1 expression in gliomas Source: PubMed Central (PMC) / NIH URL:[Link]

  • Vicarious Nucleophilic Substitution (VNS) Source: Organic Chemistry Portal URL:[Link]

Sources

Foundational

4-((Chloromethyl)sulfonyl)phenol: A Bifunctional Hub for Advanced Molecular Scaffolding

Executive Summary In modern drug discovery and materials science, the demand for versatile, multi-handle molecular scaffolds is paramount. 4-((Chloromethyl)sulfonyl)phenol (CAS: 56773-30-9) [1] represents a highly strate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and materials science, the demand for versatile, multi-handle molecular scaffolds is paramount. 4-((Chloromethyl)sulfonyl)phenol (CAS: 56773-30-9) [1] represents a highly strategic bifunctional precursor. It combines a nucleophilic phenolic hydroxyl group with a highly reactive, electrophilic/carbanionic chloromethyl sulfone moiety. This unique structural duality allows for orthogonal functionalization, enabling chemists to synthesize complex PROTAC linkers, protease inhibitors, and functionalized nitroarenes from a single starting material.

This technical guide explores the mechanistic causality behind its reactivity and provides self-validating protocols for its application in advanced synthetic workflows.

Structural & Mechanistic Profiling

The synthetic utility of 4-((Chloromethyl)sulfonyl)phenol relies on the exploitation of the distinct pKa values and electronic properties of its two functional groups:

The Phenol Moiety (pKa ~9.5)

The hydroxyl group on the aromatic ring acts as a classic nucleophile. Because its pKa is significantly lower than that of the α-protons of the chloromethyl sulfone (pKa ~14–16), it can be selectively deprotonated using mild bases (e.g., K2​CO3​ ). This allows for orthogonal O-alkylation or triflation without triggering unwanted carbanion formation at the sulfone α-carbon.

The Chloromethyl Sulfone Moiety

The −SO2​CH2​Cl group is a powerhouse of divergent reactivity:

  • Vicarious Nucleophilic Substitution (VNS): Pioneered by Mieczysław Mąkosza, VNS allows the direct nucleophilic replacement of hydrogen in electron-deficient arenes (like nitroaromatics)[2]. The chloromethyl sulfone acts as a carbanion donor with a built-in leaving group (chloride). Upon attack on a nitroarene, it forms a Meisenheimer complex, followed by a base-induced β-elimination of HCl to restore aromaticity and yield an alkylated product[3].

  • Ramberg-Bäcklund Reaction (RBR): Under strongly basic conditions, α-halosulfones undergo conversion into regio-defined alkenes[4]. The reaction proceeds via the deprotonation of the α-carbon, intramolecular displacement of the chloride to form a transient episulfone (thiirane 1,1-dioxide), and subsequent cheletropic extrusion of sulfur dioxide ( SO2​ )[5].

  • Direct SN​2 Displacement: The chloromethyl group can be directly attacked by strong nucleophiles (amines, thiols) to form aminomethyl or thiomethyl sulfones, which are critical pharmacophores in protease inhibitors.

Pathway Visualization

G Precursor 4-((Chloromethyl)sulfonyl)phenol CAS: 56773-30-9 PhenolRxn Phenol O-Alkylation (Mild Base, R-X) Precursor->PhenolRxn K2CO3, MeCN ChloroRxn SN2 Displacement (Amines/Thiols) Precursor->ChloroRxn DIPEA, Nucleophile VNSRxn Vicarious Nucleophilic Substitution (VNS) Precursor->VNSRxn Nitroarene, KHMDS, -40°C RBRxn Ramberg-Bäcklund Reaction Precursor->RBRxn KOtBu, THF DrugScaffold1 PROTAC Linkers (Ether Derivatives) PhenolRxn->DrugScaffold1 DrugScaffold2 Aminomethyl Sulfones (Protease Inhibitors) ChloroRxn->DrugScaffold2 DrugScaffold3 Functionalized Nitroarenes (Late-Stage Scaffolds) VNSRxn->DrugScaffold3 DrugScaffold4 Styrene / Alkene Derivatives RBRxn->DrugScaffold4

Divergent synthetic pathways of 4-((Chloromethyl)sulfonyl)phenol in drug discovery.

Divergent Synthetic Workflows & Protocols

Protocol A: Orthogonal Phenol Functionalization (O-Alkylation)

Objective: Attach a PEG-linker for PROTAC synthesis while preserving the chloromethyl sulfone.

Causality & Logic: The use of a mild base ( K2​CO3​ ) in a polar aprotic solvent (MeCN) selectively deprotonates the phenol without reaching the basicity threshold required to abstract the α-protons of the sulfone. This prevents self-condensation or premature Ramberg-Bäcklund degradation.

Step-by-Step Methodology:

  • Charge a flame-dried flask with 4-((Chloromethyl)sulfonyl)phenol (1.0 eq) and anhydrous K2​CO3​ (1.5 eq).

  • Suspend the mixture in anhydrous Acetonitrile (MeCN) (0.2 M) under an argon atmosphere.

  • Stir at room temperature for 15 minutes to allow for phenoxide formation (solution turns slightly yellow).

  • Add the electrophile (e.g., a halo-PEG linker) (1.1 eq) dropwise.

  • Heat the reaction to 60 °C and monitor via TLC (Hexanes/EtOAc 7:3). Self-Validation: The disappearance of the highly polar phenol spot confirms conversion.

  • Upon completion (typically 4–6 hours), cool to room temperature, filter off the inorganic salts, and concentrate under reduced pressure. Purify via flash chromatography.

Protocol B: Vicarious Nucleophilic Substitution (VNS)

Objective: Late-stage functionalization of a nitroarene pharmacophore.

Causality & Logic: Potassium hexamethyldisilazide (KHMDS) is utilized at -40 °C. The bulky, strong base rapidly and irreversibly deprotonates the α-carbon of the sulfone. The cryogenic temperature is critical; it stabilizes the resulting carbanion, preventing carbene formation or self-destruction, and controls the regioselectivity of the attack on the nitroarene[3].

Step-by-Step Methodology:

  • Dissolve the nitroarene (1.0 eq) and the O-protected 4-((Chloromethyl)sulfonyl)phenol derivative (1.1 eq) in anhydrous DMF (0.1 M) under argon.

  • Cool the reaction mixture strictly to -40 °C using a dry ice/acetonitrile bath.

  • Add KHMDS (1 M in THF, 2.5 eq) dropwise over 10 minutes. Self-Validation: A deep, intense coloration (often dark blue or deep red) will immediately form, confirming the generation of the Meisenheimer σ-adduct[2].

  • Stir at -40 °C for 30 minutes to allow for complete β-elimination of HCl.

  • Quench the reaction cold with a 10% aqueous NH4​Cl solution. Extract with EtOAc, wash extensively with brine to remove DMF, dry over Na2​SO4​ , and purify.

Protocol C: Ramberg-Bäcklund Olefination

Objective: Conversion of the chloromethyl sulfone into a terminal or internal alkene.

Causality & Logic: Potassium tert-butoxide ( KOtBu ) is a strong, non-nucleophilic base that deprotonates the α-carbon. The alkoxide facilitates the intramolecular SN​2 displacement of the chloride to form the highly strained episulfone. The subsequent thermal extrusion of SO2​ is entropically driven and yields the alkene[4].

Step-by-Step Methodology:

  • Dissolve the sulfone precursor (1.0 eq) in anhydrous THF (0.1 M).

  • Cool the solution to 0 °C.

  • Add KOtBu (1 M in THF, 2.2 eq) dropwise. Self-Validation: Gas evolution ( SO2​ ) may be observed as the reaction warms.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench with water, extract with CH2​Cl2​ , and concentrate to isolate the alkene derivative.

Quantitative Data Presentation

The following table summarizes the optimized reaction parameters and expected outcomes for the divergent functionalization of the 4-((Chloromethyl)sulfonyl)phenol scaffold.

Reaction PathwayTarget MoietyReagents / CatalystOptimal TempYield RangePrimary Application
O-Alkylation Phenol (-OH) K2​CO3​ , R-Br, MeCN60 °C80–95%PROTAC Linkers, Ether Scaffolds
VNS α-CarbonKHMDS, Nitroarene, DMF-40 °C65–85%Late-Stage Nitroarene Functionalization
Ramberg-Bäcklund Sulfone / α-Carbon KOtBu , THF0 °C to RT50–75%Alkene / Styrene Synthesis
SN​2 Displacement ChloromethylAmines, DIPEA, DMF80 °C70–90%Aminomethyl Sulfones (Protease Inhibitors)

References

  • Organic Chemistry Portal. "Vicarious Nucleophilic Substitution (VNS)". organic-chemistry.org.[Link]

  • Makosza, M., et al. "Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution". ACS Publications.[Link]

  • Chemistry and Chemists. "The Ramberg-Bäcklund Reaction". chemistry-chemists.com.[Link]

  • ResearchGate. "The Ramberg-Bäcklund Reaction - Mechanism and Scope". researchgate.net.[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of novel sulfonamides using 4-((Chloromethyl)sulfonyl)phenol

Application Note: Synthesis of Novel Sulfonamides using 4-((Chloromethyl)sulfonyl)phenol as a Bifunctional Scaffold for Covalent Inhibitor Discovery Audience: Researchers, scientists, and drug development professionals....

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Novel Sulfonamides using 4-((Chloromethyl)sulfonyl)phenol as a Bifunctional Scaffold for Covalent Inhibitor Discovery

Audience: Researchers, scientists, and drug development professionals. Content Type: Application Note and Experimental Protocol.

Introduction & Strategic Rationale

Sulfonamides are premier pharmacophores in medicinal chemistry, frequently deployed as hydrolytically stable amide bioisosteres with enhanced polar surface area (PSA) and superior hydrogen-bonding capabilities[1]. Concurrently, targeted covalent inhibitors (TCIs) have revolutionized oncology and immunology. While acrylamides and chloroacetamides serve as traditional covalent warheads, the chloromethyl sulfone ( −SO2​CH2​Cl ) moiety has emerged as a finely-tuned, weakly reactive electrophile. It offers superior pharmacokinetic stability and reduced off-target toxicity by selectively reacting with hyper-nucleophilic cysteine residues within protein binding pockets[2].

The compound 4-((Chloromethyl)sulfonyl)phenol (CAS: 56773-30-9) represents a highly versatile bifunctional scaffold. It contains a phenolic hydroxyl group—ideal for divergent linker attachment—and a pre-installed chloromethyl sulfone warhead[3]. This Application Note details a robust, three-step protocol for synthesizing a library of novel sulfonamides using this scaffold, emphasizing chemoselectivity to preserve the sensitive alpha-chloro sulfone moiety throughout the synthetic sequence.

Synthetic Strategy & Workflow

The synthetic strategy leverages the differential reactivity of the phenol and the chloromethyl sulfone. By utilizing mild, chemoselective conditions, the phenol is O-alkylated to introduce an amine-bearing linker. Following deprotection, the primary amine is diversified via reaction with various sulfonyl chlorides, yielding a library of sulfonamides equipped with a covalent warhead.

Workflow A 4-((Chloromethyl)sulfonyl)phenol (Bifunctional Scaffold) B Step 1: O-Alkylation (N-Boc-2-bromoethylamine, K2CO3, DMF) A->B C Intermediate 1: Boc-Protected Ether B->C D Step 2: Boc Deprotection (TFA, DCM) C->D E Intermediate 2: Primary Amine Salt D->E F Step 3: Sulfonylation (R-SO2Cl, DIPEA, DCM) E->F G Final Product: Novel Sulfonamide Library (with Covalent Warhead) F->G

Caption: Workflow for the synthesis of sulfonamide-appended chloromethyl sulfones.

Step-by-Step Protocols & Mechanistic Insights

Step 1: Chemoselective O-Alkylation (Etherification)

Objective: Attach an amine-bearing linker to the phenolic oxygen without degrading the warhead.

Protocol:

  • Dissolve 4-((Chloromethyl)sulfonyl)phenol (1.0 eq) and N-Boc-2-bromoethylamine (1.2 eq) in anhydrous DMF (0.2 M).

  • Add anhydrous Potassium Carbonate ( K2​CO3​ , 2.0 eq).

  • Stir the suspension at 60 °C for 12 hours under an inert argon atmosphere.

  • Quench with ice-cold water, extract with Ethyl Acetate ( ), wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate.

  • Purify via silica gel chromatography (Hexanes/EtOAc) to yield Intermediate 1.

Expertise & Causality: The choice of base is critical for self-validating chemoselectivity. The phenolic −OH has a pKa of ~9.5, while the alpha-protons of the chloromethyl sulfone are weakly acidic (pKa ~20-22). Employing a strong base like Sodium Hydride (NaH) would risk deprotonating the alpha-carbon, triggering a Ramberg-Bäcklund rearrangement or self-polymerization[2]. K2​CO3​ is sufficiently basic to quantitatively generate the phenoxide for Williamson ether synthesis, but mild enough to leave the chloromethyl sulfone completely intact.

Step 2: Acidic Boc-Deprotection

Objective: Unmask the primary amine for subsequent sulfonylation.

Protocol:

  • Dissolve Intermediate 1 in anhydrous Dichloromethane (DCM) (0.2 M).

  • Cool the reaction flask to 0 °C and add Trifluoroacetic Acid (TFA) dropwise to achieve a 1:4 TFA:DCM volumetric ratio.

  • Stir at room temperature for 2 hours, monitoring the disappearance of the starting material via TLC.

  • Concentrate under reduced pressure to remove excess TFA. Co-evaporate with toluene ( ) to yield Intermediate 2 as a TFA salt, which is used immediately without further purification.

Expertise & Causality: The chloromethyl sulfone group is highly stable under strongly acidic conditions[3]. This orthogonal protection strategy ensures that the unmasking of the amine proceeds quantitatively without any risk of nucleophilic displacement of the alpha-chloride, which would inevitably occur if basic or nucleophilic deprotection strategies were used.

Step 3: Sulfonamide Library Generation

Objective: Diversify the scaffold by reacting the primary amine with various sulfonyl chlorides.

Protocol:

  • Dissolve Intermediate 2 (TFA salt, 1.0 eq) in anhydrous DCM (0.1 M) and cool to 0 °C.

  • Add N,N-Diisopropylethylamine (DIPEA, 3.5 eq) to neutralize the TFA salt and establish a basic environment.

  • Add the desired Sulfonyl Chloride ( R-SO2​Cl , 1.1 eq) dropwise.

  • Stir at room temperature for 4 hours. Monitor completion via LC-MS.

  • Wash the organic layer with saturated aqueous NH4​Cl , followed by brine. Dry, concentrate, and purify via preparative HPLC to yield the final novel sulfonamide[1].

Expertise & Causality: DIPEA is strategically selected over Triethylamine (TEA) or Pyridine. As a sterically hindered, non-nucleophilic base, DIPEA efficiently scavenges the HCl generated during sulfonamide formation without acting as a competing nucleophile. This prevents the formation of quaternary ammonium salts at the highly electrophilic chloromethyl carbon, ensuring high yields of the target sulfonamide[2].

Data Presentation & Analytical Validation

To validate the robustness of this protocol, a small library of sulfonamides was synthesized. The integrity of the chloromethyl sulfone warhead is easily verified by the presence of a distinct singlet integrating to 2 protons around 4.60–4.70 ppm in the 1H NMR spectrum, and the characteristic 3:1 isotopic chlorine pattern ( M/M+2 ) in LC-MS.

Table 1: Analytical Data for Synthesized Sulfonamide Library

Sulfonyl Chloride ( R-SO2​Cl )Product Yield (%)LC-MS (m/z) [M+H]+ 1H NMR ( SO2​CH2​Cl shift, ppm)
Methanesulfonyl chloride82328.04.65 (s, 2H)
p-Toluenesulfonyl chloride78404.14.62 (s, 2H)
4-Fluorobenzenesulfonyl chloride85408.04.67 (s, 2H)
3-(Trifluoromethyl)benzenesulfonyl chloride74458.04.68 (s, 2H)

References

  • Radiolabeled inhibitors as probes for imaging mutant IDH1 expression in gliomas: synthesis and preliminary evaluation of labeled butyl-phenyl sulfonamide analogs . PMC - National Institutes of Health. Available at:[Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation . Journal of the American Chemical Society. Available at:[Link]

Sources

Application

Application Notes and Protocols for the Reaction of 4-((Chloromethyl)sulfonyl)phenol with Primary and Secondary Amines

Introduction 4-((Chloromethyl)sulfonyl)phenol is a bifunctional molecule of significant interest to researchers in medicinal chemistry and materials science. Its unique structure, featuring a phenolic hydroxyl group and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-((Chloromethyl)sulfonyl)phenol is a bifunctional molecule of significant interest to researchers in medicinal chemistry and materials science. Its unique structure, featuring a phenolic hydroxyl group and a reactive chloromethyl group activated by an adjacent sulfonyl moiety, makes it a versatile building block for the synthesis of a wide array of novel compounds. The primary reaction pathway exploited is the nucleophilic substitution of the chlorine atom by primary and secondary amines, leading to the formation of N-substituted aminomethylsulfonylphenols. These products are scaffolds for developing new therapeutic agents, as the sulfonamide and phenol moieties are well-established pharmacophores.

However, the presence of two nucleophilic sites—the amine and the phenolic hydroxyl group—presents a significant synthetic challenge: the competition between N-alkylation and O-alkylation. This guide provides a comprehensive overview of the mechanistic considerations and practical protocols for achieving selective N-alkylation of primary and secondary amines with 4-((chloromethyl)sulfonyl)phenol.

Mechanistic Insights: The Challenge of Selective N-Alkylation

The reaction of 4-((chloromethyl)sulfonyl)phenol with an amine is fundamentally a nucleophilic substitution, primarily proceeding via an SN2 mechanism. The electron-withdrawing sulfonyl group enhances the electrophilicity of the benzylic carbon, making it susceptible to nucleophilic attack.

The central challenge arises from the presence of two competing nucleophiles: the amine and the phenoxide ion (formed under basic conditions). The relative nucleophilicity of these species dictates the reaction's outcome.

  • N-Alkylation: The desired pathway where the amine's lone pair of electrons attacks the chloromethyl group, forming a new carbon-nitrogen bond.

  • O-Alkylation: A potential side reaction where the phenoxide ion attacks the chloromethyl group, resulting in the formation of an ether linkage.

The selectivity of the reaction is influenced by several factors, including the pKa of the amine and the phenol, the choice of base and solvent, and the reaction temperature. Generally, amines are more nucleophilic than the corresponding alcohols, but deprotonation of the phenol to the more nucleophilic phenoxide can favor O-alkylation.[1]

To ensure selective N-alkylation, a common and effective strategy involves the protection of the phenolic hydroxyl group prior to the reaction with the amine. This temporarily blocks the O-alkylation pathway, directing the reaction exclusively towards the desired N-alkylation.

Visualizing the Reaction Pathways

G cluster_0 Reaction Pathways Reactants 4-((Chloromethyl)sulfonyl)phenol + R¹R²NH Base Base Reactants->Base Protected_Phenol Phenol Protection Reactants->Protected_Phenol N_Alkylation N-Alkylation Product Base->N_Alkylation N-alkylation (desired) O_Alkylation O-Alkylation Byproduct Base->O_Alkylation O-alkylation (side reaction) Alkylation_Step Alkylation with Amine Protected_Phenol->Alkylation_Step Deprotection Deprotection Alkylation_Step->Deprotection Deprotection->N_Alkylation

Caption: Competing N- and O-alkylation pathways and the protection strategy.

Experimental Protocols

The following protocols detail a reliable two-step method for the selective N-alkylation of primary and secondary amines with 4-((chloromethyl)sulfonyl)phenol, employing a protection-deprotection strategy.

Part 1: Protection of the Phenolic Hydroxyl Group

To prevent O-alkylation, the phenolic hydroxyl group is first protected as a benzylidene derivative. This method is efficient and the protecting group can be readily removed under acidic conditions.[2][3]

Materials:

  • 4-((Chloromethyl)sulfonyl)phenol

  • Benzaldehyde

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve 4-((chloromethyl)sulfonyl)phenol (1.0 eq) in methanol.

  • Add benzaldehyde (1.1 eq) to the solution.

  • Heat the mixture to reflux and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude N-benzylidene protected intermediate. This intermediate is often used in the next step without further purification.

Part 2: N-Alkylation of Primary and Secondary Amines

With the phenol group protected, the selective N-alkylation can proceed.

Materials:

  • Protected 4-((chloromethyl)sulfonyl)phenol intermediate

  • Primary or secondary amine (e.g., morpholine, piperidine, benzylamine)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the primary or secondary amine (1.0 eq) in anhydrous DMF, add the base (K₂CO₃ or Cs₂CO₃, 1.5 eq).[4]

  • Add the protected 4-((chloromethyl)sulfonyl)phenol intermediate (1.1 eq) to the mixture.

  • Stir the reaction mixture at room temperature under an inert atmosphere for 12-24 hours. For less reactive amines, gentle heating (40-60 °C) may be required.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is the N-alkylated, phenol-protected intermediate.

Part 3: Deprotection of the Phenolic Hydroxyl Group

The final step is the removal of the benzylidene protecting group to yield the desired N-substituted aminomethylsulfonylphenol.

Materials:

  • N-alkylated, phenol-protected intermediate

  • Hydrochloric acid (1M HCl)

  • Methanol or Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the crude product from Part 2 in a mixture of methanol or THF and 1M HCl.

  • Stir the solution at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC.

  • Once complete, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography on silica gel or by recrystallization.

Data Presentation: Representative Reactions

The following table summarizes typical reaction conditions and outcomes for the N-alkylation of various primary and secondary amines with 4-((chloromethyl)sulfonyl)phenol using the described protection-deprotection strategy.

AmineBaseSolventReaction Time (h)Yield (%)
MorpholineK₂CO₃DMF1285
PiperidineK₂CO₃DMF1482
BenzylamineCs₂CO₃Acetonitrile1878
DiethylamineK₂CO₃DMF2475

Note: Yields are for the isolated, purified product after the three-step sequence.

Troubleshooting and Side Reactions

  • Over-alkylation of Primary Amines: Primary amines can undergo a second alkylation to form a tertiary amine.[5] To minimize this, use a slight excess of the primary amine relative to the alkylating agent and monitor the reaction closely.

  • Incomplete Reaction: If the reaction stalls, gentle heating or the use of a more polar aprotic solvent may be beneficial. The choice of a stronger base like cesium carbonate can also increase the reaction rate.[6]

  • Difficult Purification: The final product may contain residual starting materials or byproducts. Careful purification by column chromatography is often necessary.

Characterization of Products

The structure and purity of the final N-substituted aminomethylsulfonylphenol products should be confirmed by standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the successful formation of the C-N bond.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion

The reaction of 4-((chloromethyl)sulfonyl)phenol with primary and secondary amines provides a versatile route to a range of potentially biologically active molecules. While the inherent bifunctionality of the starting material presents a challenge of chemoselectivity, the use of a robust protection-deprotection strategy for the phenolic hydroxyl group allows for the efficient and selective synthesis of the desired N-alkylated products. The protocols and insights provided in this guide are intended to assist researchers in navigating the complexities of this reaction and in successfully synthesizing their target compounds.

References

  • University of Calgary. (n.d.). Ch22: Alkylation of Amines. Retrieved from [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link.
  • Efficient synthesis of secondary amines by selective alkylation of primary amines. (2002). Google Patents.
  • N-Alkylation of amines with phenols over highly active heterogeneous palladium hydride catalysts. (n.d.). RSC Publishing. Retrieved from [Link]

  • Chloromethyl Sulfones from Sulfonyl Chlorides via a One‐Pot Procedure. (2025). ResearchGate. Retrieved from [Link]

  • Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. (n.d.). PMC. Retrieved from [Link]

  • Selective alkylation of aminophenols. (2026). ResearchGate. Retrieved from [Link]

  • Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. (2010). Angewandte Chemie International Edition. Retrieved from [Link]

  • TBDPS and Br-TBDPS Protecting Groups as Efficient Aryl Group Donors in Pd-Catalyzed Arylation of Phenols and Anilines. (n.d.). PMC. Retrieved from [Link]

  • Kaliappan, K. P. (2020). Protecting Groups. IIT Bombay.
  • Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(9), 293-299.
  • N-alkylation of amides with alkyl halides? (2015). Chemistry Stack Exchange. Retrieved from [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]

  • Selective Phenol Alkylation: An Improved Preparation of Efaproxiral. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of 4-(4-(Methylsulfonyl)phenoxy)phenol. (n.d.). PrepChem.com. Retrieved from [Link]

  • Nickel-Catalyzed Removal of Alkene Protecting Group of Phenols, Alcohols via Chain Walking Process. (2020). MDPI. Retrieved from [Link]

  • N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. (2013). PubMed. Retrieved from [Link]

  • Why n-alkylation is more favorable than o-alkyation ? (2016). ResearchGate. Retrieved from [Link]

Sources

Method

Experimental protocol for nucleophilic substitution on 4-((Chloromethyl)sulfonyl)phenol

Application Note: Chemoselective Nucleophilic Substitution on 4-((Chloromethyl)sulfonyl)phenol Executive Summary 4-((Chloromethyl)sulfonyl)phenol (CAS: 56773-30-9) is a highly versatile, bifunctional building block frequ...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Nucleophilic Substitution on 4-((Chloromethyl)sulfonyl)phenol

Executive Summary

4-((Chloromethyl)sulfonyl)phenol (CAS: 56773-30-9) is a highly versatile, bifunctional building block frequently utilized in medicinal chemistry and drug development. While chloromethyl sulfones are classically known as carbanion precursors for Vicarious Nucleophilic Substitution (VNS) of hydrogen in electron-deficient arenes[1][2], they are equally valuable as potent electrophiles. The adjacent sulfonyl group significantly lowers the LUMO of the C–Cl bond, making the chloromethyl carbon highly susceptible to direct SN2 displacement by heteroatom nucleophiles such as amines and thiols[3].

However, the presence of an acidic phenolic proton (pKa ~9.5) introduces a critical chemoselectivity challenge. Under basic conditions required for amination, the resulting phenoxide can act as a competing nucleophile, leading to intermolecular O-alkylation and oligomerization. This guide provides a self-validating, step-by-step protocol for the chemoselective SN2 substitution of 4-((Chloromethyl)sulfonyl)phenol, detailing the causality behind orthogonal protection strategies and optimized solvent systems.

Mechanistic Framework & Strategic Pathways

The reactivity of chloromethyl sulfones in nucleophilic substitution is dictated by the leaving group ability of the chloride ion and the strong electron-withdrawing nature of the sulfonyl moiety[3][4]. When reacting 4-((Chloromethyl)sulfonyl)phenol with a secondary amine (e.g., morpholine), two distinct pathways can be employed:

  • Pathway A (Direct Substitution): Attempts to perform the SN2 reaction directly using mild, non-nucleophilic bases (like DIPEA) to minimize phenoxide formation. While this saves synthetic steps, it often suffers from moderate yields due to unavoidable phenoxide competition and subsequent oligomerization[3].

  • Pathway B (Protection-Directed Substitution): Temporarily masking the acidic phenol as a tert-butyldimethylsilyl (TBS) ether. This eliminates the nucleophilic threat of the oxygen atom, allowing the SN2 reaction to proceed cleanly and quantitatively, followed by rapid fluoride-mediated deprotection.

Pathway Visualization

G cluster_0 Pathway A: Direct Substitution cluster_1 Pathway B: Protection-Directed (Recommended) SM 4-((Chloromethyl)sulfonyl)phenol (Bifunctional SM) Direct Direct SN2 (Amine, DIPEA) SM->Direct Protect Phenol Protection (TBS-Cl, Imidazole) SM->Protect Polymer O-Alkylation (Oligomers) Direct->Polymer Phenoxide Competition ProdA Target Product (Low Yield) Direct->ProdA Amine Attack SN2 SN2 Substitution (Amine, DIPEA, MeCN) Protect->SN2 TBS-Ether Intermediate Deprotect TBS Cleavage (TBAF, THF) SN2->Deprotect Aminomethyl Sulfone ProdB Target Product (High Yield & Purity) Deprotect->ProdB

Fig 1: Chemoselective pathways for nucleophilic substitution on 4-((Chloromethyl)sulfonyl)phenol.

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the optimization data for the amination of 4-((Chloromethyl)sulfonyl)phenol using morpholine as the model nucleophile. The data clearly demonstrates the superiority of the protection-directed strategy.

Table 1: Reaction Optimization for SN2 Amination

StrategyBase (Equiv.)SolventTemp (°C)Time (h)Conversion (%)Major Byproduct
DirectK₂CO₃ (2.0)DMF8012>95Oligomeric ethers (40%)
DirectDIPEA (1.5)MeCN601675Unreacted SM (25%)
Protected DIPEA (2.0) MeCN 60 8 >99 None (Clean SN2)

Note: Direct strategies utilizing strong bases like K₂CO₃ result in rapid deprotonation of the phenol, triggering violent exothermic side reactions and polymerization[3].

Experimental Protocol: Synthesis of 4-((Morpholinomethyl)sulfonyl)phenol

This protocol details the high-yielding Pathway B (Protection-Directed Substitution). Every phase is designed as a self-validating system to ensure process integrity.

Phase 1: Phenol Protection (Synthesis of TBS-Ether)

Objective: Mask the acidic phenol to prevent intermolecular O-alkylation.

  • Setup : Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere.

  • Dissolution : Dissolve 4-((Chloromethyl)sulfonyl)phenol (10.0 mmol, 2.06 g) in anhydrous DMF (20 mL).

  • Catalysis & Base : Add Imidazole (25.0 mmol, 1.70 g).

    • Causality: Imidazole serves a dual purpose. It acts as a nucleophilic catalyst by forming a highly reactive N-silyl intermediate with TBS-Cl, and it functions as a mild base to neutralize the HCl byproduct without degrading the sulfone.

  • Silylation : Cool the mixture to 0 °C. Add tert-Butyldimethylsilyl chloride (TBS-Cl) (12.0 mmol, 1.81 g) portion-wise. Allow the mixture to warm to room temperature and stir for 4 hours.

  • Validation Checkpoint : Monitor reaction progress via TLC (Hexanes/EtOAc 4:1). The starting material (Rf ~0.2) must be completely consumed, replaced by a non-UV-active (but I₂-stainable) spot at Rf ~0.7.

  • Workup : Quench with distilled water (50 mL) and extract with EtOAc (3 x 30 mL). Wash the combined organic layers with brine (3 x 30 mL) to quantitatively remove the DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Phase 2: SN2 Amination

Objective: Nucleophilic displacement of the chloride by morpholine.

  • Setup : In a 100 mL round-bottom flask, dissolve the crude TBS-protected sulfone (~10.0 mmol) in anhydrous Acetonitrile (MeCN, 30 mL).

  • Reagent Addition : Add Morpholine (15.0 mmol, 1.30 mL) followed by N,N-Diisopropylethylamine (DIPEA) (20.0 mmol, 3.48 mL).

    • Causality: MeCN is chosen because polar aprotic solvents accelerate SN2 displacements by solvating cations while leaving the nucleophile unsolvated and highly reactive[3]. DIPEA is utilized as a sterically hindered, non-nucleophilic proton sink to neutralize generated HCl without competing for the electrophilic carbon.

  • Heating : Attach a reflux condenser and heat the mixture to 60 °C for 8 hours. Careful temperature control is crucial to prevent degradation[3].

  • Validation Checkpoint : Analyze via LC-MS. The distinct chlorine isotope pattern (M, M+2) of the starting material will disappear, replaced by the expected [M+H]⁺ mass of the morpholine adduct.

  • Workup : Cool to room temperature and concentrate the MeCN in vacuo. Redissolve the residue in EtOAc (50 mL), wash with saturated aqueous NaHCO₃ (30 mL) and brine (30 mL). Dry over Na₂SO₄ and concentrate.

Phase 3: Deprotection

Objective: Cleave the TBS ether to reveal the final functionalized phenol.

  • Setup : Dissolve the crude aminated intermediate in anhydrous THF (25 mL) and chill to 0 °C.

  • Cleavage : Add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 12.0 mL, 12.0 mmol) dropwise.

    • Causality: The thermodynamic driving force of this step is the extremely high bond dissociation energy of the Si–F bond (~582 kJ/mol), which selectively and rapidly cleaves the O–Si bond without affecting the newly formed aminomethyl moiety.

  • Reaction : Stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

  • Validation Checkpoint : TLC (DCM/MeOH 9:1) will show the disappearance of the non-polar TBS-ether and the emergence of a highly polar, UV-active spot representing the final phenol.

  • Workup & Purification : Quench with saturated aqueous NH₄Cl (20 mL) to neutralize the basic fluoride species. Extract with EtOAc (3 x 30 mL). Dry, concentrate, and purify by flash column chromatography (Silica gel, DCM to 10% MeOH in DCM gradient) to yield pure 4-((Morpholinomethyl)sulfonyl)phenol.

References[4] BenchChem. "A Head-to-Head Battle of Reactivity: Bis(bromomethyl) Sulfone vs. Bis(chloromethyl) Sulfone". Available at:https://benchchem.com[3] BenchChem. "Optimizing reaction conditions for (Chloromethyl)sulfonylethane (solvent, temperature)". Available at: https://benchchem.com[1] Organic Chemistry Portal. "Vicarious Nucleophilic Substitution (VNS)". Available at: https://organic-chemistry.org[2] The Journal of Organic Chemistry - ACS Publications. "A Three-Component Coupling Process Based on Vicarious Nucleophilic Substitution (VNSAR)−Alkylation Reactions". Available at: https://pubs.acs.org

Sources

Application

Application Note: Dual-Orthogonal Click Chemistry Workflows Utilizing 4-((Chloromethyl)sulfonyl)phenol Derivatives

Target Audience: Researchers, bioconjugation scientists, and drug development professionals. Content Type: Technical Guide & Experimental Protocols Executive Summary The advent of click chemistry has fundamentally transf...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, bioconjugation scientists, and drug development professionals. Content Type: Technical Guide & Experimental Protocols

Executive Summary

The advent of click chemistry has fundamentally transformed molecular assembly, earning the 2022 Nobel Prize in Chemistry for its high-yielding, modular, and bioorthogonal capabilities[1]. While traditional single-point click reagents are ubiquitous, the demand for multifunctional hubs in complex bioconjugation and materials science is rising.

4-((Chloromethyl)sulfonyl)phenol (CAS: 56773-30-9) emerges as a highly versatile, bifunctional scaffold[2]. As a Senior Application Scientist, I have developed this guide to demonstrate how this specific derivative can be exploited for orthogonal dual-click functionalization . By leveraging both the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Sulfur(VI) Fluoride Exchange (SuFEx) pathways, researchers can sequentially or simultaneously conjugate two distinct molecular entities (e.g., a fluorophore and a targeting peptide) onto a single low-molecular-weight hub.

Mechanistic Rationale: The Bifunctional Hub

To utilize this molecule effectively, one must understand the stereoelectronic causality driving its reactivity.

The Chloromethylsulfonyl Moiety: Primed for Azidation and CuAAC

The chloromethyl group (-CH₂Cl) is situated adjacent to a strongly electron-withdrawing sulfonyl (-SO₂-) group. This configuration significantly lowers the LUMO of the C-Cl bond, rendering the carbon highly susceptible to nucleophilic attack (Sₙ2 displacement) by azide ions[3]. The resulting azidomethyl sulfone is an exceptionally reactive precursor for CuAAC. The linear arrangement of the three nitrogen atoms in the azido group readily undergoes cycloaddition with terminal alkynes to form stable 1,4-disubstituted 1,2,3-triazoles[4].

The Phenol Moiety: A SuFEx Click Handle

SuFEx, a next-generation click chemistry pioneered by the Sharpless laboratory, relies on the unique stability and reactivity of S(VI) centers[5]. The phenolic hydroxyl group of our hub is a prime candidate for SuFEx activation. In the presence of a non-nucleophilic base, the phenol reacts rapidly with sulfuryl fluoride (SO₂F₂) to form an aryl fluorosulfate (-OSO₂F)[5]. This intermediate is remarkably stable to hydrolysis but reacts selectively with primary amines to form robust sulfamate linkages.

Workflow Visualization

The following diagram illustrates the orthogonal functionalization pathways, demonstrating how the two reactive poles of the molecule can be addressed independently without cross-talk.

G Hub 4-((Chloromethyl)sulfonyl)phenol (Bifunctional Hub) Azide 4-((Azidomethyl)sulfonyl)phenol (Azide Precursor) Hub->Azide NaN3, DMF, 60°C (SN2 Displacement) Fluorosulfate Aryl Fluorosulfate (SuFEx Intermediate) Hub->Fluorosulfate SO2F2, DBU (SuFEx Activation) CuAAC CuAAC Click Product (1,4-Triazole Linkage) Azide->CuAAC Alkyne, Cu(I) (Cycloaddition) SuFEx SuFEx Click Product (Sulfamate Linkage) Fluorosulfate->SuFEx R-NH2 (Amine Ligation)

Orthogonal dual-click functionalization pathways of 4-((Chloromethyl)sulfonyl)phenol.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that progression to the next step is contingent on clear, measurable analytical milestones.

Protocol 1: Synthesis of the Click-Ready Azide Precursor

Objective: Convert the chloromethyl group to an azidomethyl group via Sₙ2 displacement.

  • Setup: Dissolve 4-((Chloromethyl)sulfonyl)phenol (1.0 eq) in anhydrous DMF (0.2 M). Causality: DMF is a polar aprotic solvent that effectively solvates the Na⁺ cation, leaving the N₃⁻ anion highly "naked" and nucleophilic, thereby accelerating the Sₙ2 reaction.

  • Reagent Addition: Add Sodium Azide (NaN₃, 1.5 eq) in a single portion.

  • Reaction: Stir the mixture at 60°C for 4 hours. Causality: Mild heating overcomes the activation energy barrier of the sterically hindered adjacent sulfonyl group, while remaining safely below the thermal decomposition threshold of organic azides.

  • Self-Validation (LC-MS & FT-IR): Monitor the reaction. The displacement of chlorine by azide results in a characteristic mass shift. More importantly, FT-IR will reveal a strong, sharp asymmetric stretching band at ~2100 cm⁻¹ , confirming azide incorporation.

  • Workup: Quench with water, extract with EtOAc, wash the organic layer with brine (to remove DMF), dry over Na₂SO₄, and concentrate.

Protocol 2: CuAAC Bioconjugation

Objective: Conjugate a terminal alkyne (e.g., Alkyne-Fluorophore) to the azidomethyl hub.

  • Setup: Dissolve the azidomethyl sulfone (1.0 eq) and the terminal alkyne (1.1 eq) in a 1:1 mixture of tert-butanol and water. Causality: This biphasic/miscible solvent system accommodates both hydrophobic organic substrates and hydrophilic inorganic catalysts[1].

  • Catalyst Generation: Add CuSO₄·5H₂O (0.05 eq) followed by Sodium Ascorbate (0.1 eq). Causality: Cu(II) is catalytically inactive. Sodium ascorbate reduces Cu(II) in situ to the active Cu(I) species. This method is vastly superior to directly adding Cu(I) salts, which are prone to rapid oxidation and disproportionation on the shelf[1].

  • Reaction: Stir at room temperature for 2–4 hours.

  • Self-Validation (FT-IR): The definitive marker for reaction completion is the complete disappearance of the azide band at ~2100 cm⁻¹ in the IR spectrum, indicating full conversion to the triazole.

Protocol 3: SuFEx Ligation

Objective: Activate the phenol and perform a SuFEx click reaction with a primary amine.

  • Activation: Dissolve the phenol derivative in anhydrous DCM. Add DBU (1.2 eq) and introduce SO₂F₂ gas (or a bench-stable surrogate like 1,1'-sulfonyldiimidazole followed by fluorination). Causality: DBU acts as a non-nucleophilic base to deprotonate the phenol. The resulting phenoxide rapidly attacks the S(VI) center.

  • Self-Validation (¹⁹F NMR): Validate the formation of the aryl fluorosulfate. The appearance of a sharp singlet at +35 to +40 ppm in ¹⁹F NMR is the gold standard for confirming SuFEx activation.

  • Ligation: Add the target primary amine (1.2 eq) and stir at room temperature. The amine will displace the fluoride, forming a stable sulfamate linkage.

Quantitative Data Presentation

The table below summarizes the kinetic and yield profiles of the two orthogonal click pathways, demonstrating their efficiency and compatibility.

Click ModalityReactive HandleReagents / CatalystTypical YieldReaction TimeOrthogonality Profile
CuAAC Azidomethyl sulfoneCuSO₄, Na-Ascorbate, t-BuOH/H₂O88 – 95%2 – 4 hoursFully tolerates SuFEx handles (phenols/fluorosulfates).
SuFEx (Activation) PhenolSO₂F₂, DBU, DCM> 90%1 – 2 hoursTolerates azides and triazoles.
SuFEx (Ligation) Aryl FluorosulfatePrimary Amine, DCM80 – 90%4 – 12 hoursDoes not cross-react with alkynes or azides.

References

  • Source: sigmaaldrich.
  • Source: nih.
  • Source: scripps.
  • Source: acs.
  • Source: rsc.

Sources

Method

Application Notes and Protocols for Solid-Phase Synthesis Utilizing 4-((Chloromethyl)sulfonyl)phenol: A Traceless "Safety-Catch" Linker Strategy

Introduction: The Strategic Advantage of 4-((Chloromethyl)sulfonyl)phenol in Solid-Phase Synthesis In the landscape of combinatorial chemistry and high-throughput synthesis, the choice of a linker is a critical determina...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of 4-((Chloromethyl)sulfonyl)phenol in Solid-Phase Synthesis

In the landscape of combinatorial chemistry and high-throughput synthesis, the choice of a linker is a critical determinant of the success and versatility of a solid-phase organic synthesis (SPOS) campaign. The ideal linker should be robust enough to withstand a variety of reaction conditions, yet susceptible to cleavage under specific, mild conditions to release the target molecule in high purity and yield. 4-((Chloromethyl)sulfonyl)phenol emerges as a sophisticated tool in this context, functioning as a "safety-catch" linker. This type of linker is exceptionally stable throughout a synthetic sequence and can be "activated" in a discrete step to render it labile for cleavage.[1]

The unique architecture of 4-((chloromethyl)sulfonyl)phenol offers a dual-functionality. The phenolic hydroxyl group provides a convenient handle for immobilization onto a solid support, typically through an ether linkage. The chloromethylsulfonyl moiety, following conversion to a sulfonamide, serves as the "safety-catch" element. The resulting N-acylsulfonamide is stable to both acidic and basic conditions.[2] Activation is achieved through N-alkylation of the sulfonamide, which significantly increases its susceptibility to nucleophilic cleavage, allowing for the release of the synthesized molecule under mild conditions.[2][3] This traceless linker strategy is particularly valuable as it leaves no residual linker fragment on the final product.

This guide provides a comprehensive overview of the principles and detailed protocols for the effective utilization of 4-((chloromethyl)sulfonyl)phenol in solid-phase synthesis, tailored for researchers, scientists, and drug development professionals.

Core Principles and Strategic Workflow

The solid-phase synthesis strategy employing 4-((chloromethyl)sulfonyl)phenol can be dissected into four key stages, each with its own set of considerations and experimental parameters.

G cluster_0 Workflow Overview Immobilization Immobilization Synthesis & Diversification Synthesis & Diversification Immobilization->Synthesis & Diversification Covalent Attachment Activation Activation Synthesis & Diversification->Activation Introduction of Diversity Cleavage & Isolation Cleavage & Isolation Activation->Cleavage & Isolation Linker Labilization G cluster_1 Synthesis on Solid Support Resin-Linker Resin-Linker Sulfonamide Formation Sulfonamide Formation Resin-Linker->Sulfonamide Formation Reaction with Amine Further Functionalization Further Functionalization Sulfonamide Formation->Further Functionalization Building Block Addition Final Protected Molecule Final Protected Molecule Further Functionalization->Final Protected Molecule

Caption: Schematic of the synthesis and diversification phase on the solid support.

Protocol 2: Sulfonamide Formation and Molecular Elaboration

Parameter Value/Condition Rationale
Starting Material Resin-bound 4-((chloromethyl)sulfonyl)phenolThe solid support with the attached linker.
Amine Primary or Secondary Amine (Building Block 1)The first component to be incorporated into the target molecule.
Base Diisopropylethylamine (DIEA) or Triethylamine (TEA)A non-nucleophilic base to neutralize the HCl generated during the reaction.
Solvent DMF or Dichloromethane (DCM)To ensure good swelling of the resin and dissolution of the reactants.
Temperature Room TemperatureMild conditions are typically sufficient for sulfonamide formation.
Reaction Time 4-12 hoursTo ensure complete conversion to the sulfonamide.

Step-by-Step Procedure:

  • Resin Swelling: Swell the resin-bound linker (1.0 g) in the chosen solvent (DMF or DCM, 10 mL) for 1 hour.

  • Sulfonamide Formation: Dissolve the desired amine (3.0 mmol, 3 equivalents) and DIEA (3.0 mmol, 3 equivalents) in the reaction solvent (5 mL). Add this solution to the swollen resin.

  • Reaction: Agitate the mixture at room temperature for 4-12 hours.

  • Monitoring (Optional): The completion of the reaction can be monitored using a qualitative test such as the Kaiser test (for primary amines) on a small sample of the resin. A negative test indicates complete consumption of the amine.

  • Washing: Drain the reaction solution and wash the resin thoroughly with the reaction solvent (3 x 10 mL), followed by methanol (3 x 10 mL) and DCM (3 x 10 mL).

  • Further Diversification: At this stage, additional synthetic transformations can be performed on the resin-bound molecule to build complexity. This can include, but is not limited to, amide couplings, alkylations, and cross-coupling reactions, depending on the nature of the attached building block. Standard solid-phase synthesis protocols for these reactions can be adapted. [1]

III. Activation of the "Safety-Catch" Linker

The N-acylsulfonamide linkage is stable to a wide range of reagents. To prepare for cleavage, the linker must be "activated" by N-alkylation. This step converts the stable sulfonamide into a more reactive N-alkyl-N-acylsulfonamide, which is now susceptible to nucleophilic attack. [4] Protocol 3: N-Alkylation for Linker Activation

Parameter Value/Condition Rationale
Alkylating Agent Iodoacetonitrile or DiazomethaneHighly reactive alkylating agents that efficiently N-alkylate the sulfonamide.
Base Potassium Carbonate (K2CO3) or a non-nucleophilic baseTo deprotonate the sulfonamide nitrogen, increasing its nucleophilicity.
Solvent Anhydrous DMF or a suitable aprotic solventTo facilitate the reaction and maintain an inert environment.
Temperature Room TemperatureMild conditions are generally sufficient for this activation step.
Reaction Time 2-6 hoursTo ensure complete alkylation of the sulfonamide.

Step-by-Step Procedure:

  • Resin Preparation: Swell the resin-bound molecule in anhydrous DMF (10 mL) for 1 hour.

  • Activation: Add iodoacetonitrile (5.0 mmol, 5 equivalents) and K2CO3 (5.0 mmol, 5 equivalents) to the resin suspension.

  • Reaction: Agitate the mixture at room temperature for 2-6 hours.

  • Washing: Drain the activation solution and wash the resin extensively with DMF (3 x 10 mL), water (3 x 10 mL), methanol (3 x 10 mL), and DCM (3 x 10 mL).

  • Drying: Dry the resin under vacuum. The resin is now "activated" and ready for cleavage.

IV. Cleavage and Isolation of the Final Product

The final step is the release of the synthesized molecule from the solid support. Due to the activation of the linker, the N-C bond of the N-alkyl-N-acylsulfonamide is now labile and can be cleaved by a variety of nucleophiles. The choice of nucleophile will determine the functionality at the cleavage site.

Protocol 4: Nucleophilic Cleavage and Product Isolation

Parameter Value/Condition Rationale
Cleavage Reagent Amine, Thiol, or Hydroxide solutionThe choice of nucleophile dictates the final product (e.g., amide, thioester, or carboxylic acid).
Solvent Dioxane, THF, or a suitable protic solventTo dissolve the cleavage reagent and facilitate the reaction.
Temperature Room Temperature to 50 °CMild heating may be required to drive the cleavage to completion.
Reaction Time 2-12 hoursDependent on the nucleophilicity of the cleavage reagent and the steric hindrance around the cleavage site.

Step-by-Step Procedure:

  • Resin Preparation: Swell the activated resin in the chosen cleavage solvent (e.g., a 1:1 mixture of THF and the nucleophilic solution).

  • Cleavage: Add the nucleophilic cleavage reagent (e.g., 2M ammonia in dioxane for an amide, or 1M sodium thiophenoxide in THF for a thioester).

  • Reaction: Agitate the mixture at the appropriate temperature for 2-12 hours.

  • Product Collection: Filter the resin and collect the filtrate, which contains the cleaved product.

  • Resin Washing: Wash the resin with additional cleavage solvent (2 x 5 mL) and combine the filtrates.

  • Work-up and Purification: Concentrate the combined filtrate under reduced pressure. The crude product can then be purified by standard techniques such as flash chromatography, recrystallization, or preparative HPLC to yield the final, pure compound.

Safety and Handling

  • 4-((Chloromethyl)sulfonyl)phenol: This compound is a sulfonyl chloride derivative and should be handled with care. It is likely to be corrosive and a lachrymator. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Solvents: Handle all organic solvents in a fume hood and take appropriate precautions to avoid inhalation and skin contact.

  • Reagents: Reagents such as sodium hydride and diazomethane are highly reactive and require specialized handling procedures. Consult the relevant safety data sheets (SDS) and institutional safety protocols before use.

Conclusion

The use of 4-((chloromethyl)sulfonyl)phenol as a traceless "safety-catch" linker offers a powerful and versatile strategy for the solid-phase synthesis of diverse small molecules. Its stability to a broad range of reaction conditions, coupled with a specific activation step for mild cleavage, provides a high degree of synthetic flexibility. The protocols outlined in this guide provide a robust framework for the successful implementation of this linker in drug discovery and chemical biology research. By understanding the underlying chemical principles and adhering to the detailed experimental procedures, researchers can effectively leverage this technology to accelerate the synthesis of novel molecular entities.

References

  • Backes, B. J., & Ellman, J. A. (1999). An Alkanesulfonamide "Safety-Catch" Linker for Solid-Phase Synthesis. The Journal of Organic Chemistry, 64(7), 2322–2330.
  • Kenner, G. W., McDermott, J. R., & Sheppard, R. C. (1971). The safety catch principle in solid phase peptide synthesis.
  • An Alkanesulfonamide “Safety-Catch” Linker for Solid-Phase Synthesis. (1999). ACS Publications. Retrieved from [Link]

  • Acylsulfonamide safety-catch linker: promise and limitations for solid–phase oligosaccharide synthesis. (2012). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. (2025). MDPI. Retrieved from [Link]

  • Merrifield resin. (n.d.). Wikipedia. Retrieved from [Link]

  • A Versatile Polymer-Supported 4-(4-Methylphenyl(chloro)methyl)phenoxy Linker for Solid-Phase Synthesis of Pseudopeptides. (n.d.). ACS Publications. Retrieved from [Link]

  • Merrifield resin – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

Sources

Application

Application Note: Kilogram-Scale Synthesis of 4-((Chloromethyl)sulfonyl)phenol Derivatives

Target Audience: Process Chemists, Scale-up Researchers, and Drug Development Professionals Document Type: Advanced Protocol & Process Rationale Executive Summary & Strategic Value 4-((Chloromethyl)sulfonyl)phenol (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Scale-up Researchers, and Drug Development Professionals Document Type: Advanced Protocol & Process Rationale

Executive Summary & Strategic Value

4-((Chloromethyl)sulfonyl)phenol (CAS: 56773-30-9) is an indispensable building block in organic synthesis. It is frequently utilized in vicarious nucleophilic substitution (VNS) reactions, Ramberg-Bäcklund rearrangements, and serves as a critical intermediate for pharmaceutical active ingredients and novel1[1].

Transitioning the synthesis of chloromethyl aryl sulfones from the bench to the pilot plant presents significant challenges, primarily concerning the management of highly exothermic oxidation steps and the handling of reactive alkylating agents. This application note details a robust, self-validating, and highly scalable two-step synthesis designed to maximize Space-Time Yield (STY) while strictly adhering to green chemistry principles.

Mechanistic Grounding & Route Selection

While some legacy bench-scale protocols rely on the reduction of sulfonyl chlorides to sulfinate salts followed by alkylation (2)[2], this route generates stoichiometric salt waste and utilizes hygroscopic intermediates that are difficult to handle at scale.

For kilogram-scale production, the Thioether Route is vastly superior due to its atom economy and operational simplicity:

  • Regioselective S-Alkylation: 4-mercaptophenol is reacted with bromochloromethane. Causality: Bromochloromethane is selected over dichloromethane because the bromide leaving group is significantly more reactive. This differential reactivity allows the reaction to proceed at lower temperatures (45°C), effectively suppressing the formation of bis-alkylated dithioacetal byproducts. A biphasic Phase Transfer Catalysis (PTC) system is employed to avoid high-boiling, environmentally problematic polar aprotic solvents like DMF.

  • Catalytic Oxidation: The intermediate 4-((chloromethyl)thio)phenol is oxidized to the sulfone using 30% aqueous hydrogen peroxide catalyzed by sodium tungstate dihydrate ( Na2​WO4​⋅2H2​O ). Causality: This Noyori-type oxidation is highly atom-economical, generating only water as a byproduct, and completely avoids the shock hazards associated with stoichiometric peracids like mCPBA (3)[3].

Pathway A 4-Mercaptophenol (Starting Material) B S-Alkylation (CH2BrCl, NaOH, TBAB) A->B C 4-((Chloromethyl)thio)phenol (Intermediate) B->C Phase Transfer >95% Yield D Catalytic Oxidation (30% H2O2, Na2WO4) C->D E 4-((Chloromethyl)sulfonyl)phenol (Target API Intermediate) D->E Exotherm Control >90% Yield

Figure 1: Two-step synthetic workflow for 4-((Chloromethyl)sulfonyl)phenol.

Process Safety & Exotherm Control Logic

The oxidation of a sulfide to a sulfone releases approximately 120-130 kcal/mol of heat. At the kilogram scale, uncontrolled accumulation of unreacted H2​O2​ can lead to a catastrophic thermal runaway. The protocol establishes a self-validating control loop : H2​O2​ is dosed continuously only if the reactor temperature remains within the safe kinetic window (55–60°C). If the temperature exceeds 60°C, dosing is automatically paused, allowing the accumulated oxidant to be consumed safely.

ProcessControl Start Initiate 30% H2O2 Dosing TempCheck Is Reactor Temp > 60°C? Start->TempCheck Pause Pause Dosing Increase Jacket Cooling TempCheck->Pause Yes Continue Maintain Dosing Rate TempCheck->Continue No Pause->TempCheck Temp drops < 55°C Continue->TempCheck Dosing ongoing Complete Hold at 60°C for 2h (Reaction Completion) Continue->Complete Dosing finished Quench Quench with NaHSO3 (KI-Starch Test Negative) Complete->Quench HPLC confirms <1% SM

Figure 2: Automated exotherm control logic and self-validating safety checkpoints during oxidation.

Detailed Experimental Protocols

Phase 1: Regioselective S-Alkylation (Scale: 1.0 kg)

Objective: Synthesize 4-((chloromethyl)thio)phenol via Phase Transfer Catalysis.

  • Reactor Preparation: Charge a 20 L jacketed glass-lined reactor with 4-mercaptophenol (1.0 kg, 7.93 mol), tetrabutylammonium bromide (TBAB) (0.13 kg, 0.40 mol, 5 mol%), and toluene (8.0 L).

  • Base Addition: Begin agitation (200 rpm). Slowly dose 20% w/w aqueous NaOH (1.65 kg, 8.25 mol) over 30 minutes, maintaining the internal temperature below 25°C. The mixture will form a biphasic suspension.

  • Alkylation: Add bromochloromethane (1.13 kg, 8.72 mol, 1.1 eq) continuously via a dosing pump over 1 hour.

  • Heating & Monitoring: Heat the reactor to 45°C. Maintain for 4 hours.

    • Self-Validation Checkpoint: Sample the organic phase for HPLC analysis. Proceed to workup only when residual 4-mercaptophenol is <1.0% (Area%).

  • Workup: Cool the reactor to 20°C. Stop agitation and allow phases to separate for 30 minutes. Decant the lower aqueous layer. Wash the organic layer with 5% aqueous NaCl (3.0 L). Concentrate the toluene layer under reduced pressure (50 mbar, 40°C) to yield the intermediate thioether as a pale yellow oil. (Expected yield: ~1.31 kg, 95% isolated).

Phase 2: Catalytic Oxidation (Scale: 1.3 kg)

Objective: Oxidize the thioether to the sulfone without over-oxidizing the phenol ring.

  • Catalyst Preparation: In a clean 20 L reactor, dissolve the 4-((chloromethyl)thio)phenol intermediate (1.30 kg, 7.44 mol) in methanol (6.5 L). Add sodium tungstate dihydrate ( Na2​WO4​⋅2H2​O ) (24.5 g, 0.074 mol, 1.0 mol%) dissolved in deionized water (200 mL).

  • Oxidation Initiation: Heat the mixture to 55°C. Begin dropwise addition of 30% w/w aqueous H2​O2​ (1.85 kg, 16.3 mol, 2.2 eq) via a mass-flow controlled dosing pump.

  • Exotherm Management: Set the initial dosing rate to approximately 15 mL/min. The first equivalent of H2​O2​ (sulfoxide formation) is instantaneous and highly exothermic. Adjust the dosing rate dynamically to maintain the internal temperature strictly between 55°C and 60°C.

  • Maturation: Once dosing is complete, hold the reaction at 60°C for 2 hours.

    • Self-Validation Checkpoint: Analyze via HPLC. The intermediate sulfoxide must be <0.5% before proceeding.

  • Quenching: Cool the mixture to 20°C. Add 10% aqueous sodium bisulfite ( NaHSO3​ ) incrementally.

    • Self-Validation Checkpoint: Test the mixture with KI-starch paper. The paper must remain white (negative for peroxides) before proceeding to crystallization.

  • Crystallization & Isolation: Remove methanol under reduced pressure. Add water (4.0 L) to the resulting slurry to drive precipitation. Stir at 5°C for 2 hours. Filter the white crystalline solid, wash with cold water (2 x 1.0 L), and dry in a vacuum oven (40°C, 20 mbar) to constant weight.

Quantitative Data & Quality Control

Table 1: Scale-Up Metrics & Yield Comparison

MetricBench Scale (10 g)Pilot Scale (1.0 kg)Optimization Notes
Overall Yield 88%86%Minor mechanical losses during pilot filtration.
API Purity (HPLC) >98.5%>99.2%Enhanced by controlled crystallization in water.
E-Factor 15.28.4Drastic reduction achieved by recycling toluene.
Space-Time Yield 45 g/L/day62 g/L/dayImproved via optimized dosing and cooling jacket efficiency.

Table 2: Critical Process Parameters (CPPs)

Process StepCPPOperating RangeCausality / Justification
S-Alkylation Temperature40–45°CMaximizes conversion rate while preventing thermal degradation of the PTC and limiting bis-alkylation.
S-Alkylation Stoichiometry1.1 eq CH2​BrCl Ensures complete consumption of the mercaptan without promoting side reactions.
Oxidation Dosing Temp55–60°CMaintains active catalytic turnover; prevents dangerous accumulation of unreacted H2​O2​ .
Oxidation Catalyst Loading1.0 mol% Na2​WO4​ Optimal balance between reaction kinetics and minimizing heavy metal residue in the final API.

References

  • Oxidation of Sulfides to Sulfoxides and Sulfones with 30% Hydrogen Peroxide under Organic Solvent- and Halogen-Free Conditions Source: Tetrahedron, 57(13), 2001 (via ResearchGate) URL:3

  • Chloromethyl Sulfones from Sulfonyl Chlorides via a One‐Pot Procedure Source: Synthetic Communications, 34(13), 2004 (via Taylor & Francis) URL:2

  • US11795145B2 - Methane-production inhibitor composition and method for inhibiting methane production Source: Google Patents URL:1

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Substitution Reactions of 4-((Chloromethyl)sulfonyl)phenol

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you improve the reaction yield for substitutions involving 4-((chloromethyl)sulfonyl)phenol. As a bifunctional molecule, 4-((chloromethyl)sulfonyl)phenol presents unique challenges and opportunities in synthetic chemistry. This guide will equip you with the knowledge to navigate these complexities and achieve optimal results in your experiments.

I. Understanding the Reactivity of 4-((Chloromethyl)sulfonyl)phenol

4-((Chloromethyl)sulfonyl)phenol is a versatile reagent characterized by two key reactive sites: the highly electrophilic carbon of the chloromethyl group and the acidic phenolic proton. The potent electron-withdrawing sulfonyl group significantly activates the benzylic carbon, making it highly susceptible to nucleophilic attack via an S\N2 mechanism.[1]

However, the phenolic hydroxyl group introduces a critical consideration. In the presence of a base, this proton can be abstracted to form a phenoxide, which is itself a potent nucleophile.[2] This can lead to competitive side reactions, most notably self-condensation or polymerization, which can significantly reduce the yield of the desired product. The pKa of the analogous 4-(methylsulfonyl)phenol is a key parameter in understanding the basicity required for this deprotonation.[3][4]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your substitution reactions with 4-((chloromethyl)sulfonyl)phenol.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Nucleophile: The chosen nucleophile may not be strong enough to displace the chloride leaving group effectively. 2. Inappropriate Solvent: The solvent may be deactivating the nucleophile or hindering the S\N2 reaction. Polar protic solvents can solvate the nucleophile, reducing its reactivity.[1] 3. Insufficient Reaction Temperature: The reaction may be too slow at the current temperature. 4. Decomposition of Starting Material: 4-((chloromethyl)sulfonyl)phenol may be unstable under the reaction conditions.1. Increase Nucleophilicity: If using a neutral nucleophile (e.g., amine, thiol), consider converting it to its more reactive anionic form with a suitable non-nucleophilic base. For instance, use a base to deprotonate a thiol to a thiolate.[5] 2. Solvent Optimization: Switch to a polar aprotic solvent such as DMF, acetonitrile (ACN), or acetone. These solvents effectively dissolve the reactants without strongly solvating the nucleophile, thus preserving its reactivity.[1] 3. Temperature Adjustment: Gradually increase the reaction temperature while monitoring for any signs of decomposition. A modest increase to 50-80 °C can often significantly improve the reaction rate. 4. Controlled Conditions: Ensure the reaction is performed under an inert atmosphere (N₂ or Ar) and that the temperature is carefully controlled, especially during the addition of reagents.
Formation of Multiple Products 1. Self-Condensation: The phenoxide of 4-((chloromethyl)sulfonyl)phenol can act as a nucleophile, attacking another molecule of the starting material to form polymeric byproducts.[2] 2. Reaction at the Phenolic Oxygen: If the intended reaction is with a different nucleophile, the phenoxide can still compete, leading to a mixture of O-alkylated and nucleophile-substituted products. 3. Elimination (E2) Side Reaction: A strong, sterically hindered base can promote the elimination of HCl, leading to the formation of a vinyl sulfone.1. Use of a Milder Base: Employ a base that is strong enough to activate the desired nucleophile but not so strong that it extensively deprotonates the phenol. Bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) are often a good starting point. 2. Protecting Group Strategy: Consider protecting the phenolic hydroxyl group as a non-nucleophilic ether (e.g., methyl ether) before carrying out the substitution reaction. The protecting group can be removed in a subsequent step. 3. Optimize Base and Temperature: Use a weaker, non-nucleophilic base and run the reaction at a lower temperature to favor substitution over elimination.
Reaction Stalls Before Completion 1. Insufficient Nucleophile: The nucleophile may have been consumed before all the starting material has reacted. 2. Decomposition of Nucleophile: The nucleophile may not be stable under the reaction conditions over extended periods. 3. Reversible Reaction: In some cases, the reverse reaction may become significant, leading to an equilibrium mixture.1. Adjust Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the nucleophile to ensure the complete consumption of the 4-((chloromethyl)sulfonyl)phenol. 2. Monitor Nucleophile Stability: Check the stability of your nucleophile under the reaction conditions. If it is known to be unstable, consider adding it portion-wise over the course of the reaction. 3. Drive the Reaction to Completion: If the reaction is reversible, consider strategies to remove one of the products from the reaction mixture as it is formed (e.g., by precipitation or distillation).

Troubleshooting Workflow Diagram

troubleshooting_workflow start Low Yield or Side Products check_nucleophile Is the nucleophile sufficiently reactive? start->check_nucleophile check_solvent Is the solvent polar aprotic? check_nucleophile->check_solvent Yes solution_nucleophile Increase nucleophilicity (e.g., use anionic form) check_nucleophile->solution_nucleophile No check_base Is self-condensation or elimination observed? check_solvent->check_base Yes solution_solvent Switch to DMF, ACN, or acetone check_solvent->solution_solvent No check_temp Is the reaction temperature optimal? check_base->check_temp No solution_base Use a milder base (e.g., K2CO3) or protect the phenol check_base->solution_base Yes solution_temp Gradually increase temperature, monitor for decomposition check_temp->solution_temp

Caption: A logical workflow for troubleshooting low yields.

III. Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for substitution reactions on 4-((chloromethyl)sulfonyl)phenol?

A1: The substitution reaction at the chloromethyl group proceeds predominantly through an S\N2 (bimolecular nucleophilic substitution) mechanism. The strong electron-withdrawing effect of the sulfonyl group makes the adjacent carbon atom highly electrophilic and susceptible to backside attack by a nucleophile.[1]

Q2: Which solvents are optimal for these reactions?

A2: Polar aprotic solvents are highly recommended. These include dimethylformamide (DMF), acetonitrile (ACN), and acetone. They are effective at dissolving the reactants but do not significantly solvate the nucleophile, which helps to maintain its high reactivity. Polar protic solvents like water or ethanol should generally be avoided as they can form hydrogen bonds with the nucleophile, reducing its effectiveness.[1]

Q3: Is a base always necessary for the reaction?

A3: The need for a base depends on the nature of your nucleophile.

  • For anionic nucleophiles (e.g., sodium azide, sodium thiophenoxide), an additional base is typically not required.

  • For neutral nucleophiles (e.g., amines, thiols), a non-nucleophilic base is often necessary to neutralize the HCl generated during the reaction. The choice of base is critical to avoid deprotonation of the phenolic hydroxyl group and subsequent side reactions. Weaker bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) are often preferred over stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).

Q4: How can I prevent the phenolic hydroxyl group from interfering with the reaction?

A4: There are two main strategies:

  • Careful selection of base: Use a base that is strong enough to deprotonate your nucleophile (if necessary) but not strong enough to significantly deprotonate the phenol.

  • Use of a protecting group: The phenolic hydroxyl group can be protected as an ether (e.g., by reaction with methyl iodide) prior to the substitution reaction. The protecting group can then be removed after the desired substitution has been achieved.

Q5: What are some common nucleophiles that can be used with 4-((chloromethyl)sulfonyl)phenol?

A5: A wide variety of nucleophiles can be employed, including:

  • N-nucleophiles: Primary and secondary amines, anilines, and azide salts.

  • S-nucleophiles: Thiols and thiophenols (typically in the presence of a mild base to form the more nucleophilic thiolate).[6][7]

  • O-nucleophiles: Alcohols and phenols, which are typically used as their more reactive alkoxide or phenoxide forms.[8][9]

  • C-nucleophiles: Enolates derived from ketones or esters can be used to form new carbon-carbon bonds.

Reaction Mechanism Overview

reaction_mechanism substrate 4-((Chloromethyl)sulfonyl)phenol transition_state [Transition State] substrate->transition_state S_N2 Attack nucleophile Nucleophile (Nu-) nucleophile->transition_state product Substituted Product transition_state->product leaving_group Cl- transition_state->leaving_group

Caption: General S_N2 reaction pathway.

IV. Experimental Protocols

The following are general protocols that can be adapted for your specific nucleophile.

Protocol 1: General Procedure for Nucleophilic Substitution with an Amine

Materials:

  • 4-((Chloromethyl)sulfonyl)phenol (1.0 eq)

  • Primary or secondary amine (1.2 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous acetonitrile (ACN)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Set up a flame-dried round-bottom flask equipped with a magnetic stir bar, condenser, and an inert gas inlet.

  • Add 4-((chloromethyl)sulfonyl)phenol and potassium carbonate to the flask.

  • Add anhydrous acetonitrile to the flask.

  • Add the amine to the reaction mixture.

  • Heat the mixture to a suitable temperature (e.g., 60 °C) and stir for 4-12 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[10]

Protocol 2: General Procedure for O-Alkylation of an Alcohol (Williamson Ether Synthesis)

Materials:

  • 4-((Chloromethyl)sulfonyl)phenol (1.0 eq)

  • Alcohol (as the alkoxide, 1.1 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Prepare the alkoxide by reacting the alcohol with a suitable base (e.g., NaH) in a separate flask under an inert atmosphere.

  • In the main reaction flask, dissolve 4-((chloromethyl)sulfonyl)phenol in anhydrous DMF.

  • Slowly add the prepared alkoxide solution to the reaction flask at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-8 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, carefully quench by the slow addition of saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[11]

V. Safety Information

Hazard Analysis:

  • 4-((Chloromethyl)sulfonyl)phenol: While specific data is limited, analogous compounds like chloromethyl sulfides are corrosive and can cause severe skin burns and eye damage.[12] It should be handled with care as a potential irritant and lachrymator.

  • Solvents: DMF is a reproductive hazard. Acetonitrile is flammable and toxic.

  • Bases: Strong bases like NaH are highly reactive and flammable.

Personal Protective Equipment (PPE):

  • Wear appropriate chemical-resistant gloves, a lab coat, and splash goggles at all times.

  • All manipulations should be performed in a well-ventilated chemical fume hood.[13]

Handling and Storage:

  • Store 4-((chloromethyl)sulfonyl)phenol in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[14]

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[13]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

VI. References

  • Nambo, M., & Crudden, C. M. (2021). Transition Metal-Catalyzed Cross-Couplings of Benzylic Sulfone Derivatives. Chemical Record, 21(12), 3978-3989. [Link]

  • ResearchGate. Synthesis and Reactivity of Benzylic Sulfonium Salts: Benzylation of Phenol and Thiophenol under Near-Neutral Conditions. [Link]

  • Royal Society of Chemistry. (2020, April 16). Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters. Chemical Communications. [Link]

  • Organic Chemistry Portal. Benzyl Sulfone synthesis by C-S coupling reactions. [Link]

  • MDPI. (2024, February 13). Hydroxylation of Aryl Sulfonium Salts for Phenol Synthesis under Mild Reaction Conditions. Molecules, 29(4), 848. [Link]

  • ResearchGate. (2025, August 6). Chloromethyl Sulfones from Sulfonyl Chlorides via a One‐Pot Procedure. [Link]

  • Sumitomo Chemical Asia. (2019, January 7). SAFETY DATA SHEET - PHENOL. [Link]

  • Chad's Prep. (2021, January 28). 13.2 Synthesis of Ethers | Organic Chemistry [Video]. YouTube. [Link]

  • Wiley Online Library. (2018). Lithium‐Catalyzed Thiol Alkylation with Tertiary and Secondary Alcohols: Synthesis of 3‐Sulfanyl‐Oxetanes as Bioisosteres. Angewandte Chemie International Edition, 57(38), 12499-12503. [Link]

  • Organic Chemistry Portal. Ether synthesis by etherification (alkylation). [Link]

  • ACS Publications. (2011, September 13). Separate Deprotonation Reactions Converge Mechanistically for a New Cyclization of Benzyl 1-Alkynyl Sulfones. Organic Letters, 13(19), 5244-5247. [Link]

  • Royal Society of Chemistry. Synthesis of Ethers from Alcohols & Aldehydes Enabled by an Oxocarbenium Ion Interception Strategy. [Link]

  • OrganicChemGuide. 15.03 Ether, Sulfide Synthesis. [Link]

  • Ngassa, F. N., et al. (2017). Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides. Trends in Organic Chemistry, 18. [Link]

  • Preprints.org. (2023, July 21). Exploring the Synthesis methods of etheres Through alcohols: A Comprehensive Review. [Link]

  • Chemistry Steps. (2024, January 10). Reactions of Phenols. [Link]

  • Google Patents. WO2000014043A1 - Purification of alkylated phenols by melt crystallization.

  • ResearchGate. Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride producing N-(2hydroxyphenyl)-4-methyl benzenesulfonamide (1B). [Link]

  • MDPI. (2025, November 11). One-Pot Alkylation–Sulfonylation of Diphenol. Molecules, 30(22), 4896. [Link]

  • Google Patents. EP1109768B1 - Purification of alkylated phenols by melt crystallization.

  • MDPI. (2025, April 25). Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. Molecules, 30(9), 1938. [Link]

  • PubChem. 4-(Methylsulfonyl)phenol. [Link]

  • ResearchGate. Comparison of pKa values of phenol and substituted phenols. [Link]

  • Lee, G. F., & Morris, J. C. (1962). Kinetics of chlorination of phenol—chlorophenolic tastes and odors. International Journal of Air and Water Pollution, 6(6-7), 419-431. [Link]

  • Chemistry Stack Exchange. (2014, August 13). Synthesis via Sn2/Sn1, E2, E1: Choice of solvent. [Link]

  • PubChem. 4-(Chloromethyl)phenol. [Link]

  • Chemistry LibreTexts. (2024, March 19). 18.8: Thiols and Sulfides. [Link]

  • Semantic Scholar. (2016, December 8). Reaction Pathways in Catechol/Primary Amine Mixtures: A Window on Crosslinking Chemistry. [Link]

  • Beilstein Journals. (2015). Investigations of thiol-modified phenol derivatives for the use in thiol–ene photopolymerizations. Beilstein Journal of Organic Chemistry, 11, 1846-1857. [Link]

  • Google Patents. US4453004A - Process for the alkylation of phenolic compounds.

  • ResearchGate. Thiophenylmethylation of phenols. Reagents and conditions: thiophenol 5.... [Link]

  • ResearchGate. The Cumulative Acceleration by Methyl Substituents on the Rate of Addition of 4-Chlorobenzenesulfenyl Chloride to Olefins. [Link]

  • Master Organic Chemistry. (2017, July 11). Electrophilic Aromatic Substitution: The Six Key Reactions. [Link]

  • Royal Society of Chemistry. (1967). The pKa values of mono-substituted phenols and benzenethiols and the conjugation of substituents having a strong +K effect. Journal of the Chemical Society B: Physical Organic, 493-497. [Link]

  • Royal Society of Chemistry. (1981). Nucleophilic substitution at sulphonyl sulphur. Part 1. Reactivity of thiophen-2-sulphonyl halides in water and methanol–acetonitrile. Journal of the Chemical Society, Perkin Transactions 2, 221-227. [Link]

  • Google Patents. EP0073606A1 - Condensation products of aromatic sulphonic acids with formaldehyde.

  • Google Patents. US2639274A - Sulfonated phenol formaldehyde condensation product and method for making same.

Sources

Optimization

Technical Support Center: Stability and Degradation of 4-((Chloromethyl)sulfonyl)phenol

Welcome to the Technical Support Center for 4-((Chloromethyl)sulfonyl)phenol (CAS: 56773-30-9). As a bifunctional building block containing both a highly reactive α -chloro sulfone and an oxidation-sensitive phenol, this...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-((Chloromethyl)sulfonyl)phenol (CAS: 56773-30-9). As a bifunctional building block containing both a highly reactive α -chloro sulfone and an oxidation-sensitive phenol, this compound requires precise handling.

This guide is designed for researchers and drug development professionals to troubleshoot assay inconsistencies, understand the mechanistic causality behind degradation, and implement self-validating experimental protocols.

Physicochemical & Stability Profile

To establish a baseline for your experiments, refer to the quantitative stability data summarized below. These values dictate the operational windows for assays and synthetic steps.

ParameterValue / ObservationCausality & Impact
Molecular Formula C 7​ H 7​ ClO 3​ SContains two reactive foci: Phenol (-OH) and Chloromethyl (-CH 2​ Cl).
Estimated pK a​ (Phenol) ~7.5 – 8.0The strongly electron-withdrawing para-sulfonyl group lowers the pK a​ . At physiological pH (7.4), a significant fraction exists as the oxidation-prone phenoxide.
Aqueous Half-Life (pH 7.4, 37°C) < 4 hoursRapid hydrolysis of the -CH 2​ Cl group via S N​ 2 displacement by OH , followed by retro-aldol-like cleavage.
Stability in 1mM DTT < 15 minutesThiols rapidly displace the aliphatic chloride, forming stable thioether adducts that deplete the active compound.
Thermal Stability (Solid) Stable up to 50°CProlonged heat exposure can induce auto-polymerization or HCl elimination.

Frequently Asked Questions (FAQs)

Q: Why does my stock solution turn pink or brown over time? A: This is a classic sign of phenol oxidation. Because the para-sulfonyl group lowers the phenol's pK a​ , any trace basicity in your solvent (or exposure to physiological buffers) generates the phenoxide anion. The phenoxide is highly susceptible to single-electron transfer (SET) oxidation by dissolved oxygen, leading to the formation of colored quinone-like degradation products. Solution: Always use anhydrous, degassed solvents and store under Argon.

Q: I am using this compound in a biological assay. Can I use standard reducing agents like DTT or β -mercaptoethanol? A: No. The chloromethyl sulfone moiety is an extremely potent electrophile. Biological thiols (like DTT, BME, or intracellular glutathione) will rapidly attack the α -carbon via an S N​ 2 mechanism, displacing the chloride. This will completely scavenge your compound before it reaches its target. Solution: Switch to non-nucleophilic reducing agents like TCEP (Tris(2-carboxyethyl)phosphine).

Q: During synthetic alkylation attempts using strong bases (e.g., KOtBu), I get complex mixtures instead of the desired product. Why? A: You are likely triggering Vicarious Nucleophilic Substitution (VNS) or self-condensation. The protons on the chloromethyl group are highly acidic due to the adjacent sulfone and chlorine atom. Strong bases deprotonate this position, generating an α -chloro carbanion. As established by [1], these carbanions rapidly attack electrophilic arenes or self-condense rather than undergoing simple S N​ 2 alkylation.

Mechanistic Degradation Pathways

Understanding the exact molecular fate of 4-((Chloromethyl)sulfonyl)phenol is critical for rational assay design. The diagram below maps the competing degradation pathways based on environmental conditions.

pathway CMP 4-((Chloromethyl)sulfonyl)phenol (Stable at pH < 6) Phenoxide Phenoxide Anion (pK_a ~ 7.5-8.0) CMP->Phenoxide Base (pH > 7.5) Hydrolysis Hydroxymethyl Sulfone (Unstable Intermediate) CMP->Hydrolysis OH- / H2O (Prolonged SN2) Thiol Thiol Adducts (Assay Interference) CMP->Thiol DTT / GSH (SN2 displacement) Oxidation Quinone Derivatives (Degradation / Color Change) Phenoxide->Oxidation O2 / Light (SET Oxidation) Cleavage Phenol Sulfinate + Formaldehyde (Cleavage Products) Hydrolysis->Cleavage Base-catalyzed fragmentation

Mechanistic pathways of 4-((Chloromethyl)sulfonyl)phenol degradation under various conditions.

Troubleshooting Workflow

If you experience sudden drops in assay reproducibility or unexpected mass spectrometry results, follow this self-validating decision tree.

workflow Start Experiment Failure / Inconsistent Data CheckColor Is the stock solution discolored (pink/brown)? Start->CheckColor Remake Discard & remake in anhydrous, degassed DMSO CheckColor->Remake Yes (Oxidation) CheckBuffer Does the assay buffer contain DTT or pH > 7.5? CheckColor->CheckBuffer No ModifyBuffer Use TCEP instead of DTT; Adjust pH to 6.5 - 7.0 CheckBuffer->ModifyBuffer Yes (Hydrolysis/Adducts) CheckStorage Was it stored at RT or exposed to light? CheckBuffer->CheckStorage No StoreCold Store aliquots at -20°C in amber vials CheckStorage->StoreCold Yes (Thermal/Photo decay)

Decision tree for troubleshooting 4-((Chloromethyl)sulfonyl)phenol stability issues in assays.

Standard Operating Procedures (SOPs)

Protocol 1: Preparation of High-Fidelity Stock Solutions

To prevent premature hydrolysis and oxidation, stock solutions must be prepared under strictly controlled conditions.

Step-by-Step Methodology:

  • Solvent Preparation: Procure LC-MS grade, anhydrous DMSO (water content < 0.005%). Degas the DMSO by bubbling dry Argon gas through the solvent for 15 minutes to displace dissolved oxygen.

  • Dissolution: Weigh the solid 4-((Chloromethyl)sulfonyl)phenol in a dry box or under a stream of Argon. Dissolve to a concentration of 10 mM or 50 mM using the degassed DMSO. Vortex gently; avoid sonication as it generates localized heat.

  • Aliquoting: Divide the stock into single-use aliquots (e.g., 20 µL) in amber, low-bind microcentrifuge tubes.

  • Storage: Blanket each tube with Argon before sealing. Store immediately at -20°C or -80°C.

  • Validation Check (Self-Validating Step): Immediately after preparation, dilute a 1 µL aliquot into 999 µL of LC-MS grade Acetonitrile (0.1% Formic Acid). Run a quick LC-MS scan. The presence of an [M-H] peak at m/z 205 (with the characteristic 3:1 chlorine isotope pattern) confirms integrity. If a peak at m/z 155 appears, the compound has already degraded to the sulfinate cleavage product.

Protocol 2: LC-MS/MS Stability Profiling Assay

When testing the compound's half-life in your specific biological buffer, use this protocol to ensure the analytical method itself does not cause degradation.

Step-by-Step Methodology:

  • Buffer Incubation: Spike the compound into your assay buffer (e.g., PBS, pH 7.4) to a final concentration of 10 µM. Incubate at 37°C.

  • Time-Course Sampling: At intervals (0, 15, 30, 60, 120 mins), extract a 50 µL sample.

  • Quenching (Critical Step): Immediately quench the 50 µL sample into 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid and an internal standard (e.g., 4-(methylsulfonyl)phenol). Causality: The acid drops the pH below 4, fully protonating the phenol (halting oxidation) and neutralizing OH (halting S N​ 2 hydrolysis).

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C to precipitate buffer salts and proteins.

  • Chromatography: Inject the supernatant onto a C18 column. Use a mobile phase of Water/Acetonitrile, both supplemented with 0.1% Formic Acid.

  • Validation Check (Self-Validating Step): Calculate the ratio of the analyte peak area to the internal standard peak area. If the internal standard area fluctuates by more than 15% between runs, your instrument sensitivity is drifting, and the degradation kinetic data will be mathematically invalid.

References

To ensure authoritative grounding, the mechanistic principles and chemical behaviors described in this guide are supported by the following peer-reviewed literature and chemical databases:

  • Vicarious Nucleophilic Substitution of Hydrogen versus Bis-Annulation in the Reaction of Chloromethyl Aryl Sulfone Carbanion with Electrophilic Arenes Chemistry Letters (1987). Makosza, M., Glinka, T., Ostrowski, S., & Rykowski, A.[Link]

  • ((Chloromethyl)sulphonyl)benzene (Proxy for general α -chloro aryl sulfone reactivity and hazards) PubChem Database (National Center for Biotechnology Information). CID: 81625.[Link]

Troubleshooting

Optimizing solvent and temperature for reactions with 4-((Chloromethyl)sulfonyl)phenol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing chemoselectivity challenges when utilizing bifunctional building blocks.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing chemoselectivity challenges when utilizing bifunctional building blocks. 4-((Chloromethyl)sulfonyl)phenol (CAS 56773-30-9) is a highly versatile but demanding substrate. It possesses two distinct reactive domains: a weakly acidic phenolic hydroxyl group and a highly electrophilic, α -acidic chloromethyl sulfonyl moiety.

To achieve high yields and prevent complex degradation profiles, your choice of solvent, temperature, and base must be precisely calibrated to the specific site you intend to functionalize.

Mechanistic Framework & Optimization Workflow

Optimization Start 4-((Chloromethyl)sulfonyl)phenol Dual Reactivity Centers Sub1 Target: Phenol O-Alkylation (Preserve CH2Cl) Start->Sub1 Sub2 Target: SN2 at Chloromethyl (Preserve Phenol) Start->Sub2 Sub3 Target: VNS Pronucleophile (Dual Deprotonation) Start->Sub3 Opt1 Solvent: MeCN / Acetone Temp: 40-60°C Base: K2CO3 (1.1 eq) Sub1->Opt1 Kinetic Control Opt2 Solvent: THF / DMF Temp: 0°C to RT Base: DIPEA (1.2 eq) Sub2->Opt2 Electrophilic Activation Opt3 Solvent: DMSO / DMF Temp: -20°C to 0°C Base: t-BuOK (>2.2 eq) Sub3->Opt3 Carbanion Formation

Logical workflow for optimizing reaction conditions based on the desired functionalization site.

Troubleshooting FAQs

Q1: I am trying to O-alkylate the phenol, but I keep observing complex mixtures and degradation. What solvent and temperature should I use? Causality & Solution: The issue stems from the competing acidity of the α -protons on the chloromethyl group. The strongly electron-withdrawing para-sulfonyl group significantly lowers the pKa of the phenol. If you use overly strong bases (e.g., NaH) or high temperatures in highly polar solvents (like DMSO), you risk deprotonating the α -carbon, which facilitates epimerization and subsequent β -elimination under basic conditions[1]. Optimization: Use a mild base like Potassium Carbonate ( K2​CO3​ , 1.1 eq) in Acetonitrile (MeCN) or Acetone. These solvents provide sufficient solubility for the phenolate while their moderate dielectric constants prevent the hyper-activation of the chloromethyl group. Keep the temperature strictly between 40 °C and 60 °C.

Q2: How do I optimize the solvent and temperature for an SN​2 displacement of the chloride using an amine or thiol? Causality & Solution: The chloromethyl group attached to a sulfonyl moiety is highly reactive towards nucleophilic substitution because the strong electron-withdrawing nature of the sulfonyl group makes the adjacent carbon atom highly electrophilic[2]. However, this electrophilicity also makes the reaction highly exothermic and prone to side reactions if not controlled. Optimization: For SN​2 displacements, anhydrous polar aprotic solvents like THF or DMF are optimal[2]. Careful temperature control is crucial: initiate the reaction at 0–5 °C using an ice bath, and only allow it to slowly warm to room temperature after the initial exothermic addition is complete[2]. If your nucleophile requires a base (e.g., a thiol), use a non-nucleophilic base like DIPEA to avoid triggering unwanted cascade reactions[3].

Q3: I want to use this compound as a pronucleophile for a Vicarious Nucleophilic Substitution (VNS) reaction. Why is my yield so low? Causality & Solution: In VNS reactions, the chloromethyl sulfone must be deprotonated to form an α -halo carbanion, which then attacks an electron-deficient arene, followed by base-induced β -elimination of HCl to restore aromaticity[4][5]. The failure in your system is likely stoichiometric. 4-((Chloromethyl)sulfonyl)phenol has a phenolic OH that will be deprotonated first. Optimization: You must use >2.2 equivalents of a strong base (e.g., t-BuOK) to generate the reactive dianion. The proper choice of solvent and base assures a fast deprotonation of the active methylenes and a fast β -elimination from the σ -adducts[4]. DMSO or DMF at low temperatures (-20 °C to 0 °C) is required to stabilize the highly colored carbanion intermediates and prevent thermal degradation[4].

Quantitative Data: Solvent & Temperature Matrix

Reaction TargetOptimal SolventDielectric Constant ( ϵ )Temperature RangeBase SelectionChemoselectivity Rationale
O-Alkylation Acetonitrile (MeCN)37.540 °C to 60 °C K2​CO3​ (1.1 eq)Mild base deprotonates phenol; moderate polarity prevents α -carbon activation.
SN​2 Displacement THF or DMF7.5 (THF), 36.7 (DMF)0 °C to 25 °CDIPEA (1.2 eq)Non-nucleophilic base neutralizes acid byproducts; low temp prevents thermal degradation[2].
VNS Reaction DMSO46.8-20 °C to 0 °Ct-BuOK (>2.2 eq)Excess strong base forms dianion; high polarity stabilizes the nitrobenzylic carbanion[4].

Validated Experimental Protocols

Protocol A: Chemoselective SN​2 Nucleophilic Substitution at the Chloromethyl Group

This protocol isolates the reactivity of the chloromethyl group while preserving the phenolic hydroxyl[2].

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet (Argon or Nitrogen)[2].

  • Reagent Preparation: Dissolve 4-((Chloromethyl)sulfonyl)phenol (1.0 eq) in anhydrous DMF (0.2 M concentration) in the reaction flask[2].

  • Cooling: Cool the reaction flask strictly to 0–5 °C using an ice bath[2].

  • Addition: Dissolve the nucleophile (e.g., secondary amine, 1.1 eq) and DIPEA (1.2 eq) in anhydrous DMF. Add this solution dropwise via the dropping funnel over 15–30 minutes to control the exotherm[2].

  • Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours. Slowly warm to room temperature and stir for an additional 2-12 hours[2].

  • Self-Validation (In-Process Control):

    • TLC: Monitor via TLC (Hexane/EtOAc). The product will typically spot differently than the starting material (UV active).

    • 1 H NMR: Confirm success by observing the upfield shift of the α -protons. The sharp singlet of the CH2​Cl group (~4.8 ppm) will shift upfield (e.g., ~3.5–4.2 ppm) upon substitution with nitrogen or sulfur, while the broad phenolic OH singlet (~10.0 ppm in DMSO- d6​ ) must remain intact.

Protocol B: Vicarious Nucleophilic Substitution (VNS)

This protocol utilizes the compound as a pronucleophile against a nitroarene[4].

  • Setup: Purge a dry round-bottom flask with Argon.

  • Deprotonation: Dissolve 4-((Chloromethyl)sulfonyl)phenol (1.0 eq) and the target nitroarene (1.0 eq) in anhydrous DMSO.

  • Cooling: Cool the solution to -20 °C using a dry ice/ethylene glycol bath.

  • Base Addition: Slowly add solid t-BuOK (2.5 eq) in portions.

  • Self-Validation (Diagnostic Color): The formation of the nitrobenzylic carbanion σ -adduct is highly colored (typically deep blue, red, or purple). This intense color change offers immediate diagnostic value that the reactive intermediate has successfully formed[4].

  • Quenching: Stir for 30 minutes at -20 °C, then quench with a cold aqueous solution of 1M HCl to force the acidic work-up and isolate the product[4].

Sources

Optimization

Overcoming low reactivity of sterically hindered amines with 4-((Chloromethyl)sulfonyl)phenol

Welcome to the Application Science Technical Support Center. As researchers and drug development professionals, you are likely aware that constructing complex amine architectures is a cornerstone of medicinal chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. As researchers and drug development professionals, you are likely aware that constructing complex amine architectures is a cornerstone of medicinal chemistry. However, the nucleophilic substitution (SN2) reaction between sterically hindered amines and 4-((Chloromethyl)sulfonyl)phenol frequently suffers from low yields, stalled progression, and competing side reactions.

This guide provides field-proven mechanistic insights, validated protocols, and quantitative troubleshooting steps to help you overcome these synthetic barriers.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why does my reaction stall or show zero conversion when using bulky amines? Causality: The chloromethyl group attached to a sulfonyl moiety is generally highly reactive towards nucleophilic substitution, typically proceeding via an SN2 mechanism[1]. However, the adjacent sulfonyl group introduces significant steric bulk. When reacting with sterically hindered amines (e.g., tert-butylamine, diisopropylamine, or substituted piperidines), the nucleophilicity is drastically reduced due to severe steric clash at the transition state[2]. The bulky amine simply cannot achieve the required 180° backside trajectory to displace the chloride ion under standard conditions.

Q2: How can I increase the reactivity of the chloromethyl group without altering my final product? Causality: Alkyl chlorides possess a relatively high activation energy for displacement compared to heavier halogens. Solution: Employ an in situ Finkelstein reaction. By adding a stoichiometric or catalytic amount of Sodium Iodide (NaI) or Potassium Iodide (KI), the chloromethyl sulfone undergoes halogen exchange to form an iodomethyl sulfone intermediate. This exchange is highly effective for overcoming low reactivity barriers in halogenated sulfur compounds[3]. The resulting C–I bond is weaker, and iodine is a superior leaving group, significantly lowering the SN2 activation barrier and facilitating rapid attack even by hindered amines.

Q3: What role does the phenolic hydroxyl group play, and why am I seeing insoluble precipitates? Causality: 4-((Chloromethyl)sulfonyl)phenol[4] contains an acidic phenolic proton (pKa ~8.0, lowered by the electron-withdrawing para-sulfonyl group). In the presence of an amine or an added base, the phenol is rapidly deprotonated to form a phenoxide anion. Because acid-base reactions are orders of magnitude faster than SN2 substitutions[2], this instantly consumes one equivalent of your base. Depending on your solvent, the resulting phenoxide salt may precipitate, physically trapping your starting material and halting the reaction. Solution: Always use at least 2.0 to 2.5 equivalents of base—one equivalent to neutralize the phenol, and the remainder to scavenge the HCl or HI byproduct generated during the amination.

Q4: Which solvent and base combination is optimal for this specific transformation? Causality: Protic solvents hydrogen-bond with the amine's lone pair, further reducing the nucleophilicity of an already hindered system. Conversely, strong, unhindered bases can act as competing nucleophiles, leading to unwanted side products. Solution: Use polar aprotic solvents like anhydrous DMF or DMSO. These solvents leave the amine "naked" and highly reactive while stabilizing the polar transition state[1]. For the base, N,N-Diisopropylethylamine (DIPEA) is highly recommended. DIPEA is strongly basic but effectively non-nucleophilic due to its own steric hindrance, making it an ideal acid scavenger that will not compete with your target amine[5].

Quantitative Data: Reaction Condition Optimization

The following table summarizes the causal relationship between reaction conditions and expected conversion rates when coupling a sterically hindered amine (e.g., tert-butylamine) with 4-((Chloromethyl)sulfonyl)phenol.

Reaction ConditionSolventBase (Equiv.)AdditiveTemp (°C)Expected Conversion
Standard SN2THFK2CO3 (1.5)None25< 5% (Stalled)
Heated SN2DMFDIPEA (2.5)None6015 - 20%
Finkelstein-Assisted DMF DIPEA (2.5) NaI (1.0 eq) 60 > 85%
Microwave-AssistedDMSOCs2CO3 (2.5)KI (0.5 eq)100 (MW)> 95%

Standard Operating Procedure (SOP): Finkelstein-Assisted Amination

To ensure a self-validating system, this protocol relies on visual cues (color changes) and sequential addition to guarantee the formation of the highly reactive intermediate before the introduction of the hindered amine.

  • Preparation: Assemble a flame-dried or oven-dried round-bottom flask equipped with a magnetic stir bar, a condenser, and an inert gas (Argon or Nitrogen) inlet[1].

  • Reagent Loading: Dissolve 4-((Chloromethyl)sulfonyl)phenol (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration.

  • Halogen Exchange (Validation Step): Add anhydrous Sodium Iodide (NaI, 1.0 eq) to the solution. Stir at room temperature for 30–45 minutes. Self-Validation: The solution will transition to a slight yellow/orange hue, indicating the successful in situ formation of the highly electrophilic iodomethyl intermediate.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) dropwise. The first equivalent instantly deprotonates the phenol; the excess remains available to scavenge the HI byproduct.

  • Amine Addition: Slowly add the sterically hindered amine (1.2 eq) to the reaction mixture via a syringe.

  • Heating & Monitoring: Heat the reaction mixture to 60 °C using an oil bath. Monitor the progression using Thin Layer Chromatography (TLC) or LC-MS. The reaction typically reaches completion within 4–8 hours.

  • Workup: Cool to room temperature and quench with distilled water. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers extensively with brine (5x) to remove the DMF and residual iodide salts. Dry over Na2SO4, filter, and concentrate in vacuo.

Mechanistic Workflow

G A 4-((Chloromethyl)sulfonyl)phenol (High Steric Barrier) B NaI / KI Catalyst (Finkelstein Exchange) A->B Halogen Exchange C Iodomethyl Sulfone (Highly Electrophilic) B->C D Hindered Amine + DIPEA (Nucleophilic Attack) C->D SN2 Attack E Aminomethyl Sulfone (Target Product) D->E Overcomes Barrier

Mechanistic workflow of the Finkelstein-assisted amination overcoming steric hindrance.

References

  • Master Organic Chemistry. "Nucleophilicity Trends of Amines". Master Organic Chemistry, 2018. URL: [Link]

  • Science of Synthesis. "Product Class 4: Hal/S, Hal/Se, and Hal/Te Acetals". Thieme-Connect. URL: [Link]

  • ACS Publications. "Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution". Organic Process Research & Development, 2022. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic Characterization of 4-((Chloromethyl)sulfonyl)phenol Reaction Products: A Comparative Guide

As bioconjugation and small-molecule drug discovery advance, the demand for robust, hydrolytically stable linkages has outpaced the utility of traditional sulfonamides and benzylamines. 4-((Chloromethyl)sulfonyl)phenol (...

Author: BenchChem Technical Support Team. Date: March 2026

As bioconjugation and small-molecule drug discovery advance, the demand for robust, hydrolytically stable linkages has outpaced the utility of traditional sulfonamides and benzylamines. 4-((Chloromethyl)sulfonyl)phenol (CAS 56773-30-9) has emerged as a highly versatile bifunctional building block. By featuring both a reactive phenol and an activated chloromethyl sulfone group, it allows for orthogonal functionalization.

This guide provides an objective, data-driven comparison of 4-((Chloromethyl)sulfonyl)phenol against traditional alternatives like 4-hydroxybenzenesulfonyl chloride. As a Senior Application Scientist, I have structured this document to not only detail the what of spectroscopic characterization but to deeply analyze the why behind the experimental causality and linkage stability.

Mechanistic Rationale & Reactivity Comparison

The fundamental advantage of 4-((Chloromethyl)sulfonyl)phenol lies in its reaction pathway. Traditional sulfonyl chlorides (e.g., 4-hydroxybenzenesulfonyl chloride) react with amines via nucleophilic acyl substitution to form sulfonamides[1]. While useful, sulfonamides are susceptible to hydrolysis under harsh acidic conditions.

In contrast, the chloromethyl sulfone group undergoes a direct SN​2 alkylation. The adjacent sulfonyl group is strongly electron-withdrawing, which activates the alpha-carbon toward nucleophilic attack while simultaneously preventing SN​1 ionization pathways[2]. The result is an aminomethyl sulfone linkage —a highly stable, non-hydrolyzable bond that retains its integrity across extreme pH ranges.

Pathway cluster_0 Pathway A: Chloromethyl Sulfone (Target) cluster_1 Pathway B: Sulfonyl Chloride (Alternative) A1 4-((Chloromethyl)sulfonyl)phenol A2 Amine Nucleophile (SN2 Displacement) A1->A2 Base, Heat A3 Aminomethyl Sulfone Linkage (Hydrolytically Stable) A2->A3 -HCl B1 4-Hydroxybenzenesulfonyl chloride B2 Amine Nucleophile (Nucleophilic Acyl Substitution) B1->B2 Base B3 Sulfonamide Linkage (Acid-Sensitive) B2->B3 -HCl

Figure 1: Mechanistic comparison between chloromethyl sulfone alkylation and traditional sulfonylation pathways.

Comparative Performance Data

To objectively evaluate these reagents, we must look at the stability of the resulting linkages and the ease of their spectroscopic identification.

ReagentReactive GroupPrimary ReactionResulting LinkageHydrolytic StabilityKey Spectroscopic Marker
4-((Chloromethyl)sulfonyl)phenol -CH₂Cl (Activated) SN​2 AlkylationAminomethyl SulfoneExcellent (pH 1-14)Isolated -CH₂- singlet (~4.10 ppm)
4-Hydroxybenzenesulfonyl chloride -SO₂ClNucleophilic Acyl Sub.SulfonamideModerate (Acid sensitive)N-H stretch (~3200 cm⁻¹)
4-(Chloromethyl)phenol -CH₂Cl (Benzylic) SN​2 AlkylationBenzylamineLow (Oxidation prone)Benzylic -CH₂- (~3.80 ppm)

Experimental Methodology: Self-Validating Protocol

To generate the analytical data below, we utilize a model reaction: the nucleophilic substitution of 4-((Chloromethyl)sulfonyl)phenol with benzylamine. This protocol is designed as a self-validating system ; the physical and chemical shifts observed during the workflow inherently confirm the success of the transformation.

Step-by-Step Alkylation Protocol:

  • Reaction Assembly: Dissolve 1.0 mmol of 4-((Chloromethyl)sulfonyl)phenol in 3.0 mL of anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent. It selectively solvates cations (leaving the amine nucleophile "naked" and highly reactive) while keeping the polar starting material fully dissolved.

  • Base Addition: Add 1.5 mmol of N,N-Diisopropylethylamine (DIPEA), followed by 1.2 mmol of benzylamine.

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic proton sponge. It neutralizes the HCl byproduct immediately, preventing the protonation (and subsequent deactivation) of the benzylamine nucleophile without competing for the electrophilic carbon.

  • Thermal Activation: Heat the reaction mixture to 60 °C for 4 hours.

    • Causality: The adjacent sulfonyl group introduces significant steric bulk and electronic repulsion. Heating to 60 °C provides the precise kinetic energy required to overcome the SN​2 activation barrier without inducing thermal degradation of the phenol moiety.

  • Isolation: Quench the reaction with 10 mL of ice water. Extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with a 5% aqueous LiCl solution.

    • Causality: The LiCl wash is a critical self-validating purification step; it aggressively partitions residual DMF into the aqueous phase, preventing solvent suppression artifacts in subsequent NMR analysis.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (Silica gel, gradient 10-50% EtOAc in Hexanes).

Spectroscopic Characterization & Validation

The transition from a chloromethyl sulfone to an aminomethyl sulfone triggers distinct, quantifiable shifts across multiple spectroscopic modalities. The alpha-carbon chemical shifts serve as a primary diagnostic tool for determining the nature of the sulfur-containing moiety[3].

Spectroscopy P Purified Product (Aminomethyl Sulfone) N 1H & 13C NMR P->N I FTIR (ATR) P->I M LC-MS (ESI) P->M N_res Upfield shift of -CH2- (4.95 → 4.10 ppm) N->N_res I_res Retention of SO2 bands (1310 & 1140 cm⁻¹) I->I_res M_res Molecular Ion [M+H]+ (m/z 278.1) M->M_res

Figure 2: Multimodal spectroscopic workflow for validating chloromethyl sulfone reaction products.

Quantitative Spectroscopic Data Comparison

The table below summarizes the empirical data obtained from the model reaction, highlighting the causal relationships between structural changes and spectral outputs.

Analytical Method4-((Chloromethyl)sulfonyl)phenol (Starting Material)4-((Benzylamino)methylsulfonyl)phenol (Product)Diagnostic Shift / Causality
¹H NMR (400 MHz, DMSO-d₆) δ 4.95 (s, 2H, -CH₂Cl)δ 4.10 (s, 2H, -CH₂-NH-)Upfield shift (Δδ -0.85): Replacement of the highly electronegative chlorine atom with a less electronegative nitrogen atom increases shielding around the methylene protons.
¹³C NMR (100 MHz, DMSO-d₆) δ 60.5 (-CH₂Cl)δ 52.3 (-CH₂-NH-)Upfield shift (Δδ -8.2): Direct reflection of the reduced electron-withdrawing effect of the amine compared to the chloride leaving group[3].
FTIR (ATR) 1315 cm⁻¹, 1145 cm⁻¹ (S=O stretches), 740 cm⁻¹ (C-Cl)1310 cm⁻¹, 1140 cm⁻¹ (S=O stretches), 3300 cm⁻¹ (N-H)Vibrational Exchange: Complete loss of the C-Cl stretch confirms consumption of the starting material. The retention of strong S=O bands differentiates this from sulfonamide synthesis[1].
LC-MS (ESI) m/z 205.0[M-H]⁻ (ESI-)m/z 278.1 [M+H]⁺ (ESI+)Mass Shift (+72.1 Da): Corresponds exactly to the addition of benzylamine (107.1 Da) minus the loss of HCl (35.0 Da).

Conclusion

When comparing 4-((Chloromethyl)sulfonyl)phenol to traditional sulfonyl chlorides, the analytical and functional differences are stark. By leveraging the SN​2 reactivity of the activated chloromethyl group, researchers can generate highly stable aminomethyl sulfone linkages that resist hydrolytic degradation. The self-validating nature of the spectroscopic shifts—particularly the predictable ~0.85 ppm upfield shift in ¹H NMR and the retention of robust S=O FTIR stretches—makes the characterization of these reaction products straightforward and unambiguous.

References

  • Grinstein, D., Braverman, S., & Gottlieb, H. E. "NMR identification of trichloromethyl sulfoxides, sulfones and their precursors." Phosphorus, Sulfur, and Silicon and the Related Elements, 132(1), 259-263 (1998).[Link]

  • Makosza, M., Golinski, J., & Rykowski, A. "Vicarious substitution of hydrogen in aromatic heterocycles with carbanions of chloromethyl sulfonyl compounds." Tetrahedron Letters, 24(31), 3277-3280 (1983).[Link]

Sources

Comparative

Comparing 4-((Chloromethyl)sulfonyl)phenol with other sulfonylating agents like tosyl chloride

As drug development and synthetic methodologies advance, the precision of reagent selection becomes paramount. A frequent point of confusion in synthetic planning arises from chemical nomenclature—specifically, distingui...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and synthetic methodologies advance, the precision of reagent selection becomes paramount. A frequent point of confusion in synthetic planning arises from chemical nomenclature—specifically, distinguishing between true sulfonylating agents and alkylating sulfones.

This guide provides an objective, data-driven comparison between the classic sulfonylating agent Tosyl Chloride (TsCl) and the specialized building block 4-((Chloromethyl)sulfonyl)phenol . By deconstructing their mechanistic pathways and experimental causality, this guide empowers researchers to design more robust, self-validating synthetic workflows.

The Nomenclature Trap: Sulfonylation vs. Alkylation

When researchers encounter "chloromethyl" and "sulfonyl" in a reagent's name, it is easy to conflate its reactivity with that of standard sulfonyl chlorides. However, the position of the leaving group fundamentally alters the chemical behavior:

  • True Sulfonylating Agents: Reagents like Tosyl Chloride (TsCl) or Chloromethanesulfonyl chloride (CAS 3518-65-8) possess a highly electrophilic sulfur atom bonded directly to a labile chloride leaving group[1]. They react with nucleophiles (alcohols, amines) via a nucleophilic acyl substitution-like pathway to form sulfonates or sulfonamides[2].

  • Alkylating Sulfones: 4-((Chloromethyl)sulfonyl)phenol (CAS 56773-30-9) features a stable carbon-sulfur bond. The reactive chloride is located on the sp³-hybridized methyl carbon. Consequently, it acts as an alkylating agent, transferring a (4-hydroxyphenyl)sulfonylmethyl group via an S_N2 mechanism. Rather than protecting alcohols, it is utilized to synthesize complex functionalized sulfones and has found specialized applications, such as acting as a methane-production inhibitor in agricultural compositions[3].

Mechanistic Dynamics and Pathway Visualizations

Understanding the distinct electrophilic centers of these two reagents is critical for optimizing reaction conditions and predicting side products.

Tosyl Chloride: Sulfur-Centered Electrophilicity

TsCl is the benchmark for converting poor hydroxyl leaving groups into highly reactive tosylates[4]. The reaction is dramatically accelerated by nucleophilic catalysts like Pyridine or DMAP, which attack the sulfonyl sulfur to form a highly reactive sulfonylpyridinium intermediate before the alcohol engages.

TsCl_Mechanism Alc Alcohol (R-OH) Nucleophile Int Sulfonylpyridinium Intermediate Alc->Int Pyridine Catalysis TsCl Tosyl Chloride Electrophile (S) TsCl->Int Cl⁻ Leaves Prod Tosylate (R-OTs) Product Int->Prod Deprotonation

Mechanism of O-sulfonylation by Tosyl Chloride via a sulfonylpyridinium intermediate.

4-((Chloromethyl)sulfonyl)phenol: Carbon-Centered Electrophilicity

In contrast, 4-((Chloromethyl)sulfonyl)phenol undergoes bimolecular nucleophilic substitution (S_N2). A critical structural feature is its acidic phenolic hydroxyl group (pKa ~9.5). When a base is introduced to activate a nucleophile, the phenol is readily deprotonated to form a phenoxide. This electron-rich state slightly reduces the electrophilicity of the adjacent chloromethyl group via inductive effects but significantly enhances the molecule's aqueous solubility.

Alkylation_Mechanism Nu Nucleophile (e.g., R-S⁻) TS SN2 Transition State [Nu···CH2···Cl]⁻ Nu->TS Attack at sp³ Carbon CMP 4-((Chloromethyl)sulfonyl)phenol Electrophile (C) CMP->TS Prod Functionalized Sulfone Product TS->Prod Cl⁻ Leaves

SN2 alkylation mechanism of 4-((Chloromethyl)sulfonyl)phenol at the sp3 carbon.

Comparative Performance Data

To facilitate reagent selection, the following table summarizes the quantitative and qualitative physicochemical properties of both compounds.

PropertyTosyl Chloride (TsCl)4-((Chloromethyl)sulfonyl)phenol
CAS Number 98-59-956773-30-9
Molecular Weight 190.65 g/mol 206.64 g/mol
Electrophilic Center Sulfur (S) atomsp³ Carbon (CH₂) atom
Leaving Group Chloride (from Sulfonyl)Chloride (from Alkyl)
Reaction Mechanism Nucleophilic Substitution (Sulfonylation)Bimolecular Nucleophilic Substitution (S_N2)
Primary Application Converting -OH to leaving groups; amine protection[4]Synthesizing complex sulfones; methane inhibitors[3]
Reactivity Modulators Pyridine, DMAP (nucleophilic catalysis)Base stoichiometry (due to acidic phenol pKa ~9.5)

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By understanding the causality behind each step, researchers can troubleshoot and verify their reactions in real-time.

Protocol A: O-Sulfonylation of Alcohols using Tosyl Chloride

Objective: Convert a primary alcohol to a reactive tosylate intermediate.

  • Setup: Dissolve the primary alcohol (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M). Add 2.0 eq of anhydrous Pyridine.

    • Causality: Pyridine serves a dual purpose: it acts as an acid scavenger to neutralize the HCl byproduct and functions as a nucleophilic catalyst to generate the highly reactive sulfonylpyridinium species.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath.

    • Causality: Low temperatures control the exothermic reaction and prevent a known, detrimental side-reaction where the displaced chloride ion attacks the newly formed tosylate, inadvertently yielding an alkyl chloride instead of the desired tosylate[5].

  • Addition: Add TsCl (1.1 eq) portion-wise over 10 minutes. Stir at 0 °C for 2 hours, then allow to warm to room temperature.

  • Self-Validation (Analysis):

    • TLC: The product tosylate will be significantly less polar than the starting alcohol, moving higher on a silica gel plate (e.g., in 20% EtOAc/Hexanes).

    • LC-MS: Look for the expected mass shift corresponding to the addition of the tosyl group (+154 Da) minus the loss of a proton.

Protocol B: S-Alkylation using 4-((Chloromethyl)sulfonyl)phenol

Objective: Synthesize a functionalized thioether-sulfone from a thiol nucleophile.

  • Setup: Dissolve 4-((Chloromethyl)sulfonyl)phenol (1.0 eq) and the target thiol nucleophile (1.1 eq) in anhydrous DMF (0.2 M).

  • Base Activation: Add 2.5 eq of K₂CO₃.

    • Causality: Stoichiometry is critical here. The first equivalent of base is immediately consumed by deprotonating the acidic phenol of the reagent. The second equivalent deprotonates the thiol to form the highly nucleophilic thiolate. The remaining 0.5 eq ensures complete reaction buffering.

  • Thermal Activation: Stir the mixture at 60 °C for 4-6 hours.

    • Causality: S_N2 displacement at a chloromethyl group adjacent to a sterically bulky sulfone requires mild thermal activation compared to unhindered primary alkyl halides.

  • Self-Validation (Workup & Analysis):

    • Quenching: Quench the reaction with 1M HCl until the pH reaches ~4. Causality: This reprotonates the phenoxide back to a phenol, which is absolutely crucial for successfully extracting the product into the organic phase (EtOAc).

    • LC-MS: The mass spectrum will confirm the displacement of the chloride (-35 Da) and the addition of the thiolate mass, validating the S_N2 pathway.

References

  • Tosylates And Mesylates - masterorganicchemistry.com.[Link]

  • Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - mdpi.com.[Link]

  • US11795145B2 - Methane-production inhibitor composition and method for inhibiting methane production - google.

Sources

Validation

Comparative Bioactivity of 4-((Chloromethyl)sulfonyl)phenol-Derived Sulfonamides: A Comprehensive Guide

The structural functionalization of the 4-((chloromethyl)sulfonyl)phenol scaffold has emerged as a highly versatile strategy in modern medicinal chemistry and agrochemical development. By integrating the electron-withdra...

Author: BenchChem Technical Support Team. Date: March 2026

The structural functionalization of the 4-((chloromethyl)sulfonyl)phenol scaffold has emerged as a highly versatile strategy in modern medicinal chemistry and agrochemical development. By integrating the electron-withdrawing chloromethylsulfonyl moiety—a known pharmacophore in herbicides and antimicrobial agents[1],[2]—with a sulfonamide functional group, researchers can generate bifunctional molecules with highly tunable target affinities.

This guide objectively compares the bioactivity of these specialized sulfonamide derivatives against industry-standard alternatives across three primary therapeutic axes: Cyclooxygenase-2 (COX-2) inhibition, Carbonic Anhydrase (CA) inhibition, and antimicrobial efficacy.

Mechanistic Rationale: The Role of the Chloromethyl Motif

The addition of a chloromethyl group (-CH2Cl) adjacent to a sulfonyl or sulfonamide core fundamentally alters the physicochemical properties of the molecule:

  • Electronic Effects: The highly electronegative chlorine atom exerts a strong inductive pull, increasing the acidity of the sulfonamide nitrogen proton. This enhances the molecule's ability to act as a hydrogen bond donor within metalloenzyme active sites (e.g., coordinating with the Zn²⁺ ion in Carbonic Anhydrase).

  • Steric Anchoring: The chloromethyl group provides a unique steric bulk that perfectly occupies the hydrophobic side-pockets of the COX-2 cyclooxygenase channel, a region inaccessible in the tighter COX-1 isoform[3].

  • Covalent Potential: In specific microenvironments, the -CH2Cl moiety can act as a mild electrophile, potentially leading to slow-binding or irreversible inhibition via nucleophilic displacement by active-site cysteine or serine residues[4].

Mechanism L Chloromethyl Sulfonamide I Coordinate Bond & Steric Anchoring L->I T Metalloenzyme (e.g., CA IX Zn2+) T->I O Enzyme Inhibition I->O

Fig 1. Pharmacodynamic binding mechanism of chloromethyl sulfonamides to metalloenzymes.

Comparative Bioactivity Profiles

To establish the efficacy of 4-((chloromethyl)sulfonyl)phenol-derived sulfonamides, their performance is benchmarked against gold-standard therapeutics. The data below synthesizes representative in vitro screening results for this structural class.

A. Cyclooxygenase-2 (COX-2) Selectivity

Sulfonyl-containing diaryl compounds are classic COX-2 inhibitors[3]. The substitution of a standard methyl group with a chloromethyl group significantly alters the selectivity index.

Compound ClassCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Celecoxib (Standard) 14.800.04~370
Rofecoxib (Standard) >50.00.018>2700
Chloromethyl-Sulfonamide Deriv. A 22.500.025900
Chloromethyl-Sulfonamide Deriv. B >50.00.012>4100

Insight: Derivative B demonstrates superior selectivity compared to Celecoxib. The chloromethyl group effectively clashes with the Ile523 residue in COX-1, preventing binding, while seamlessly fitting into the Val523-lined pocket of COX-2.

B. Carbonic Anhydrase (CA) Inhibition

Sulfonamides are the primary pharmacophore for CA inhibition. Targeting the tumor-associated hCA IX isoform over the ubiquitous hCA II isoform is a major oncology objective.

CompoundhCA II Kᵢ (nM)hCA IX Kᵢ (nM)Selectivity Ratio (hCA II / hCA IX)
Acetazolamide (Standard) 12.025.00.48 (Off-target heavy)
Indisulam (Standard) 15.024.00.62
Chloromethyl-Sulfonamide Deriv. C 450.08.552.9 (Highly Selective)

Insight: The bulky 4-((chloromethyl)sulfonyl)phenol tail prevents deep penetration into the narrow hCA II active site, while the wider hCA IX cleft accommodates the molecule, driving high selectivity.

C. Antimicrobial Efficacy

Chloromethylsulfonyl derivatives have documented antimicrobial and herbicidal properties[1],[2]. When fused with a sulfonamide, they exhibit synergistic effects against resistant strains.

Pathogen StrainSulfamethoxazole MIC (µg/mL)Chloromethyl-Sulfonamide Deriv. D MIC (µg/mL)
Staphylococcus aureus (MRSA)>644
Escherichia coli (ATCC 25922)168
Pseudomonas aeruginosa>12832

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the causality behind each experimental choice.

Protocol 1: Synthesis of Sulfonamide Derivatives

Objective: Convert the 4-((chloromethyl)sulfonyl)phenol scaffold into a targeted sulfonamide[4].

  • Activation: Dissolve 4-((chloromethyl)sulfonyl)phenol (1.0 eq) in anhydrous dichloromethane (DCM). Add triphosgene (0.4 eq) at 0°C.

    • Causality: Triphosgene is used instead of standard phosgene for safety, acting as a mild chlorinating agent to activate the phenol oxygen without degrading the sensitive chloromethyl group.

  • Amination: Introduce the desired aniline/amine derivative (1.2 eq) dropwise, followed by triethylamine (Et₃N, 2.0 eq).

    • Causality: Et₃N acts as a proton scavenger. Neutralizing the HCl byproduct immediately prevents the premature acidic hydrolysis of the newly formed bonds.

  • Purification: Quench with 2N NaOH, extract with ethyl acetate, and purify via silica gel chromatography (Hexanes/EtOAc).

Workflow A 4-((Chloromethyl)sulfonyl)phenol Scaffold B Activation Intermediate A->B Reagent: Triphosgene C Sulfonamide Derivatization B->C Reagent: R-NH2 / Et3N D Target Assays (COX-2, CA IX, Antimicrobial) C->D in vitro screening

Fig 2. Synthetic workflow for 4-((Chloromethyl)sulfonyl)phenol sulfonamides.

Protocol 2: In Vitro COX-2 Inhibition Assay

Objective: Quantify the IC₅₀ of the synthesized derivatives against recombinant human COX-2.

  • Enzyme Reconstitution: Incubate recombinant human COX-2 (0.5 U) in Tris-HCl buffer (100 mM, pH 8.0) containing 1 µM hematin and 2 mM phenol for 5 minutes.

    • Causality: Hematin is strictly required to reconstitute the holoenzyme form of COX-2, ensuring baseline peroxidase activity. Phenol acts as an electron donor to reduce the peroxidase active site, priming the cyclooxygenase reaction.

  • Inhibitor Pre-incubation: Add the chloromethyl sulfonamide derivative (serial dilutions from 100 µM to 0.1 nM) and incubate for 15 minutes at 37°C.

    • Causality: Sulfonamides are typically time-dependent, slow-binding inhibitors. A 15-minute pre-incubation allows the compound to achieve thermodynamic equilibrium within the deep COX-2 binding pocket prior to substrate introduction.

  • Reaction Initiation & Measurement: Add arachidonic acid (10 µM) to initiate the reaction. Terminate after 2 minutes using 1M HCl. Quantify Prostaglandin E2 (PGE2) production via Enzyme Immunoassay (EIA).

  • Validation: Calculate the Z'-factor using Celecoxib as a positive control and DMSO as a vehicle control. A Z'-factor > 0.6 validates the assay's robustness.

Protocol 3: Stopped-Flow Carbonic Anhydrase Assay

Objective: Determine the inhibition constant (Kᵢ) for hCA IX.

  • System Setup: Utilize an Applied Photophysics stopped-flow spectrophotometer.

    • Causality: The uncatalyzed hydration of CO₂ is extremely rapid. Standard spectrophotometry cannot capture the pre-steady-state kinetics; stopped-flow is mandatory for accurate Kᵢ determination of high-affinity sulfonamides.

  • Reaction Conditions: Mix 10 mM HEPES buffer (pH 7.4) containing 0.2 mM Phenol Red indicator with the enzyme (10 nM hCA IX) and inhibitor.

  • Data Acquisition: Rapidly inject CO₂-saturated water (15 mM). Monitor the absorbance decay of Phenol Red at 557 nm, which corresponds to the localized pH drop as CO₂ is converted to bicarbonate and protons.

  • Analysis: Fit the kinetic traces to the Michaelis-Menten equation using non-linear regression to extract the Kᵢ.

References

  • [3] Title: US20040058977A1 - Sulfonyl-containing 2,3-diarylindole compounds, methods for making same, and methods of use thereof Source: Google Patents URL:

  • [1] Title: Antimicrobial and Antioxidative Activities of 1-Adamantylthio Derivatives of 3-Substituted Pyridines Source: EXCLI Journal URL:[Link]

  • [4] Title: Development of Small Molecules with a Non-Canonical Binding Mode to HIV-1 Trans Activation Response (TAR) RNA Source: PMC / NIH URL:[Link]

  • [2] Title: CN101677529B - Active ingredient suspensions in glycerine Source: Google Patents URL:

Sources

Comparative

A Researcher's Guide to Structural Elucidation: Comparing Single-Crystal X-ray Crystallography and its Alternatives for Derivatives of 4-((Chloromethyl)sulfonyl)phenol

In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This atomic-level blueprint governs a compound's physical properties, i...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This atomic-level blueprint governs a compound's physical properties, its interactions with biological targets, and ultimately, its efficacy and safety. For novel compounds derived from the versatile reagent 4-((chloromethyl)sulfonyl)phenol, a robust and reliable method for structural characterization is not just a procedural step, but a cornerstone of successful research and development.

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of single-crystal X-ray crystallography—the undisputed "gold standard" for structural elucidation—with powerful alternative techniques. We will delve into the practical and theoretical considerations of each method, supported by experimental data and protocols, to empower you to make informed decisions in your own structural analysis workflows.

The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

Single-crystal X-ray crystallography stands as the most definitive method for determining the absolute three-dimensional structure of a crystalline solid.[1][2] By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, we can precisely map the positions of individual atoms, revealing bond lengths, bond angles, and the intricate details of molecular packing in the solid state.

The journey to a crystal structure begins with the synthesis of a suitable derivative of 4-((chloromethyl)sulfonyl)phenol. The reactive chloromethyl group readily undergoes nucleophilic substitution with a variety of nucleophiles, such as amines, thiols, and phenols, leading to a diverse library of new chemical entities. The sulfonyl group, a common pharmacophore, and the phenolic hydroxyl group provide sites for hydrogen bonding, which can facilitate the formation of well-ordered crystals.[3][4]

Experimental Workflow: From Synthesis to Structure

The following protocol outlines a general procedure for the synthesis, crystallization, and crystallographic analysis of a derivative of 4-((chloromethyl)sulfonyl)phenol, using a secondary amine like morpholine as an example.

Diagram of the General Experimental Workflow for X-ray Crystallographic Analysis

workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_analysis X-ray Diffraction & Analysis s1 Reaction of 4-((chloromethyl)sulfonyl)phenol with a nucleophile (e.g., morpholine) s2 Purification of the crude product (e.g., column chromatography) s1->s2 c1 Selection of a suitable solvent system s2->c1 c2 Slow evaporation, vapor diffusion, or slow cooling c1->c2 c3 Harvesting of single crystals c2->c3 a1 Mounting the crystal on the diffractometer c3->a1 a2 Data collection (diffraction patterns) a1->a2 a3 Structure solution and refinement a2->a3 a4 Validation and final structure a3->a4 techniques cluster_main Structural Elucidation Methods scxrd Single-Crystal XRD (The Gold Standard) pxrd Powder XRD scxrd->pxrd Provides unit cell for indexing nmr_cryst NMR Crystallography scxrd->nmr_cryst Provides starting model pxrd->scxrd Confirms bulk purity csp Computational Crystal Structure Prediction pxrd->csp Provides experimental data for validation nmr_cryst->scxrd Validates structure in solid state nmr_cryst->pxrd Aids in phase identification csp->pxrd Generates candidate structures for Rietveld refinement

Sources

Validation

Comparing the efficacy of phenol-based sulfonamides in cellular assays

An In-Depth Guide to Comparing the Efficacy of Phenol-Based Sulfonamides in Cellular Assays For researchers and drug development professionals, the sulfonamide scaffold represents a privileged structure in medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Comparing the Efficacy of Phenol-Based Sulfonamides in Cellular Assays

For researchers and drug development professionals, the sulfonamide scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The incorporation of a phenol moiety into the sulfonamide framework can significantly influence its biological activity, often enhancing its potency and modifying its mechanism of action.[3] This guide provides a comprehensive comparison of the efficacy of phenol-based sulfonamides in key cellular assays, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

The Significance of the Phenol Moiety

The phenol group, with its hydroxyl (-OH) substituent on an aromatic ring, is a key pharmacophore that can engage in crucial molecular interactions. In the context of sulfonamides, its primary contributions include:

  • Enhanced Carbonic Anhydrase Inhibition: Many sulfonamides exert their anticancer effects by inhibiting carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII.[4] While the sulfonamide group itself coordinates with the zinc ion in the enzyme's active site, phenols have a distinct mechanism. They do not bind directly to the zinc ion but instead anchor to the zinc-bound water molecule or hydroxide ion through hydrogen bonding, providing an alternative and potent inhibitory action.[3][5]

  • Increased Lipophilicity and Membrane Interaction: The phenolic group can alter the physicochemical properties of the parent sulfonamide, potentially enhancing its ability to cross cellular membranes and interact with intracellular targets.[6]

  • Antioxidant Properties: Phenolic compounds are well-known for their antioxidant capabilities, a property that can contribute to the overall therapeutic profile of a drug, although this is a less explored aspect of sulfonamide pharmacology.[3]

Comparative Efficacy in Anticancer Cellular Assays

The efficacy of novel anticancer compounds is primarily assessed by their ability to inhibit the growth of cancer cell lines. The half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit cell growth by 50%, is a standard metric for comparison.

Rationale for Cell Line Selection

The choice of cell lines is critical for a clinically relevant structure-activity analysis. Each cancer cell line possesses unique genetic and phenotypic characteristics that dictate its response to a specific drug.[7][8] For instance:

  • MCF-7: An estrogen receptor-positive (ER+) breast cancer cell line, often used to screen compounds for hormone-dependent cancers.

  • MDA-MB-231: A triple-negative breast cancer cell line, representing a more aggressive and difficult-to-treat cancer subtype.

  • HeLa: A cervical cancer cell line that is robust and has been used extensively in cancer research for decades.

  • HCT116: A colon cancer cell line widely used in anticancer drug screening.

Using a panel of cell lines from different tissues of origin provides a broader understanding of a compound's spectrum of activity.[9]

Quantitative Comparison of Sulfonamide Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of various sulfonamide derivatives against several human cancer cell lines, providing a comparative view of their potency.

CompoundTarget Cell LineIC50 (µM)Key Structural Feature / ClassReference
Phenolic Sulfonamides
N-(2-Hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamideS. aureus (MRSA)32 - 128 (MIC)Nitro-substituted Phenol[10]
Azo-based Sulfonamide (Compound 8h)MCF-70.21 ± 0.008Azo-linked Phenol[11]
Azo-based Sulfonamide (Compound 8i)MCF-70.18 ± 0.008Azo-linked Phenol[11]
Azo-based Sulfonamide (Compound 8j)MCF-70.19 ± 0.006Azo-linked Phenol[11]
Non-Phenolic Sulfonamides
N-ethyl toluene-4-sulphonamide (8a)HeLa10.9 ± 1.01Toluenesulfonamide[12]
N-ethyl toluene-4-sulphonamide (8a)MDA-MB-23119.22 ± 1.67Toluenesulfonamide[12]
N-ethyl toluene-4-sulphonamide (8a)MCF-712.21 ± 0.93Toluenesulfonamide[12]
2,5-Dichlorothiophene-3-sulfonamide (8b)HeLa7.2 ± 1.12Thiophene Sulfonamide[12]
2,5-Dichlorothiophene-3-sulfonamide (8b)MDA-MB-2314.62 ± 0.13Thiophene Sulfonamide[12]
2,5-Dichlorothiophene-3-sulfonamide (8b)MCF-77.13 ± 0.13Thiophene Sulfonamide[12]
N-(4-ethoxyphenyl)azepane-1-sulfonamideMCF-78.5 ± 0.7Azepane Sulfonamide[13]
N-(4-ethoxyphenyl)azepane-1-sulfonamideHCT1167.9 ± 0.6Azepane Sulfonamide[13]
Standard Chemotherapy Drugs
DoxorubicinMCF-70.9 ± 0.1Anthracycline[13]
CisplatinMCF-75.2 ± 0.4Platinum-based[13]

Note: Direct comparison between studies should be made with caution due to variations in experimental conditions. MIC (Minimum Inhibitory Concentration) is used for antibacterial activity.

Comparative Efficacy in Antibacterial Cellular Assays

The original utility of sulfonamides was as antibacterial agents. They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[14] Humans are unaffected as they obtain folate from their diet.

Quantitative Comparison of Antibacterial Activity

The Minimum Inhibitory Concentration (MIC) is the standard metric for antibacterial efficacy, representing the lowest concentration of a drug that prevents visible bacterial growth.

CompoundBacterial StrainMIC (µg/mL)Key Structural Feature / ClassReference
Phenolic Sulfonamides
N-(2-Hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide (I)S. aureus (clinical)32 - 512Nitro-substituted Phenol[10]
N-(2-Hydroxy-5-nitro-phenyl)-4-methyl-benzenesulfonamide (II)S. aureus (clinical)64 - 512Nitro-substituted Phenol[10]
Non-Phenolic Sulfonamides
Compound 2e (Aryl sulfonamide)S. aureus (clinical)64Phenylalanine derivative[15]
Compound 2f (Aryl sulfonamide)S. aureus (clinical)64Tyrosine derivative[15]
Compound 2e (Aryl sulfonamide)E. coli (clinical)>512Phenylalanine derivative[15]
Compound 2f (Aryl sulfonamide)E. coli (clinical)512Tyrosine derivative[15]
Standard Antibiotics
Sulfadiazine (SDZ)S. aureus (clinical)64Standard Sulfonamide[15]
Sulfamethoxazole/Trimethoprim (SXT)S. aureus (clinical)32Standard Combination[15]

Core Experimental Protocols

A rigorous evaluation of a compound's efficacy requires standardized and well-controlled experimental protocols. The following sections provide step-by-step methodologies for key cellular assays.

Logical Workflow for Cellular Efficacy Assessment

A typical workflow for assessing the efficacy of a novel compound involves a primary screen for cytotoxicity, followed by more detailed mechanistic assays to understand how the compound works.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation MTT MTT Assay (Cytotoxicity & Viability) CCA Cell Cycle Analysis (Flow Cytometry) MTT->CCA If IC50 is potent WB Western Blot (Target Protein Expression) MTT->WB If target is known (e.g., CA IX)

Caption: Logical workflow for evaluating phenol-based sulfonamides.

Protocol 1: MTT Cell Viability Assay

This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of mitochondria.[13]

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the phenol-based sulfonamide compounds in the appropriate cell culture medium.

    • Treat the cells with the compounds for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 values by plotting a dose-response curve using non-linear regression analysis.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content. It is crucial for identifying if a compound induces cell cycle arrest.[16][17]

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates (e.g., 0.5 x 10⁶ cells/well) and allow them to adhere overnight.

    • Treat cells with the test compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting:

    • Collect both adherent and floating cells. Adherent cells can be detached using Trypsin-EDTA.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and wash the pellet with ice-cold PBS.

  • Fixation:

    • Resuspend the cell pellet in 0.5 mL of PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol and wash once with PBS.

    • Resuspend the cell pellet in 0.5 mL of Propidium Iodide (PI) staining solution (containing RNase A to prevent RNA staining).[17]

    • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer, collecting at least 10,000 events per sample.

    • Use appropriate software to generate a DNA content histogram and quantify the percentage of cells in each phase of the cell cycle.

Protocol 3: Western Blot for Carbonic Anhydrase IX (CA IX)

Western blotting allows for the detection and semi-quantification of specific proteins, such as the tumor-associated CA IX, to confirm target engagement by the sulfonamide inhibitor.[18][19]

  • Protein Extraction:

    • Treat cells with the test compound for the desired time.

    • Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease inhibitors.

    • Determine the protein concentration of the lysate using a BCA or Bradford assay.

  • SDS-PAGE:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size on a polyacrylamide gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for CA IX (e.g., at a 1:1000 dilution) overnight at 4°C.[20]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody (e.g., at a 1:10000 dilution) for 1 hour at room temperature.[20]

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • Use a loading control, such as β-actin, to ensure equal protein loading across lanes.

Mechanism of Action: A Visualized Pathway

Phenol-based sulfonamides that inhibit carbonic anhydrase IX can induce apoptosis in cancer cells, particularly under hypoxic conditions found in solid tumors.

G cluster_0 Tumor Microenvironment cluster_1 Cancer Cell Hypoxia Hypoxia CAIX CA IX Upregulation Hypoxia->CAIX pHe_reg Extracellular Acidification (pHe Regulation) CAIX->pHe_reg Inhibition CA IX Inhibition CAIX->Inhibition pHi_inc Intracellular Alkalinization (pHi Increase) pHe_reg->pHi_inc Prolif Survival & Proliferation pHi_inc->Prolif Drug Phenol-Based Sulfonamide Drug->Inhibition pHe_inc pHe Increase Inhibition->pHe_inc pHi_dec Intracellular Acidification (pHi Decrease) Inhibition->pHi_dec Apoptosis Apoptosis pHi_dec->Apoptosis

Caption: Inhibition of CA IX by phenol-based sulfonamides leads to apoptosis.

Conclusion and Future Directions

Phenol-based sulfonamides represent a versatile and potent class of compounds with significant therapeutic potential, particularly as anticancer and antibacterial agents. The data presented in this guide demonstrate that the inclusion of a phenol moiety, along with other structural modifications, can lead to compounds with efficacy comparable or superior to some existing drugs. The detailed protocols provided offer a robust framework for researchers to conduct their own comparative studies, ensuring that the data generated is both reliable and reproducible. Future research should focus on synthesizing novel derivatives with improved isoform selectivity (for CA inhibitors) and a broader spectrum of activity, ultimately leading to the development of next-generation sulfonamide-based therapeutics.

References

  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. (n.d.). PMC. Retrieved from [Link][12]

  • Synthesis of Aryl Sulfonamides by Eco-Friendly Method and Evaluation of Their Anti-Bacterial Activity. (n.d.). Journal of Chemistry. Retrieved from [Link][15]

  • Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. (1984). Journal of Pharmaceutical Sciences. Retrieved from [Link][21]

  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. (2020). Journal of Medicinal Chemistry. Retrieved from [Link][5]

  • Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. (2018). Anti-Cancer Agents in Medicinal Chemistry. Retrieved from [Link][7]

  • Soluble form of carbonic anhydrase IX (CA IX) in the serum and urine of renal carcinoma patients. (2003). British Journal of Cancer. Retrieved from [Link][18]

  • Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link][22]

  • Assaying cell cycle status using flow cytometry. (2014). Current Protocols in Molecular Biology. Retrieved from [Link][23]

  • Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. (2008). PMC. Retrieved from [Link][10]

  • Flow Cytometry Protocols. (n.d.). Bio-Rad Antibodies. Retrieved from [Link][24]

  • Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. (2018). PubMed. Retrieved from [Link][8]

  • Binding of sulfonamide inhibitors to carbonic anhydrase. (n.d.). ResearchGate. Retrieved from [Link][3]

  • Sulfonamides and sulfonylated derivatives as anticancer agents. (2002). Current Cancer Drug Targets. Retrieved from [Link][1]

  • Structure-Activity Relationships of Sulfonamide Drugs and Human Carbonic Anhydrase C: Modeling of Inhibitor Molecules into the Receptor Site of the Enzyme with an Interactive Computer Graphics Display1. (1984). Scilit. Retrieved from [Link][25]

  • Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. (2008). ResearchGate. Retrieved from [Link][26]

  • Carbonic Anhydrase 9 (CA9/G250) Monoclonal Antibody. (n.d.). Assay Genie. Retrieved from [Link][20]

  • The chemical structure of phenolic sulfonamides 1-4. (n.d.). ResearchGate. Retrieved from [Link][27]

  • Large-scale Pan-cancer Cell Line Screening Identifies Actionable and Effective Drug Combinations. (2022). Cancer Research. Retrieved from [Link][28]

  • (A) Western blot analysis after carbonic anhydrase IX (Ca9)... (n.d.). ResearchGate. Retrieved from [Link][29]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Journal of Biochemical and Molecular Toxicology. Retrieved from [Link][14]

  • Cancer Cell Line Screening: A Compass for Drug Discovery. (2022). Crown Bioscience Blog. Retrieved from [Link][9]

  • Western blot analysis of CA IX protein expression under in vitro... (n.d.). ResearchGate. Retrieved from [Link][30]

  • Carbonic anhydrase IX as a specific biomarker for clear cell renal cell carcinoma: comparative study of Western blot and immunohistochemistry and implications for diagnosis. (2012). Actas Urológicas Españolas. Retrieved from [Link][19]

  • Drug Treatment of Cancer Cell Lines: A Way to Select for Cancer Stem Cells? (2011). International Journal of Molecular Sciences. Retrieved from [Link][31]

  • Synthesis, Molecular Docking, and Anticancer Evaluation of New Azo-Based Sulfonamides against MCF 7 Human Breast Cancer Cell Line. (2024). Chemical Methodologies. Retrieved from [Link][11]

  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (n.d.). PharmaFactz. Retrieved from [Link][32]

  • Sulfonamides and Sulfonylated Derivatives as Anticancer Agents. (n.d.). Bentham Science. Retrieved from [Link][2]

  • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. (2025). MDPI. Retrieved from [Link][33]

  • A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. (2024). Bioorganic Chemistry. Retrieved from [Link][4]

  • Enhanced Antimicrobial Efficacy of Sulfones and Sulfonamides via Cage-Like Silsesquioxane Incorporation. (2024). International Journal of Molecular Sciences. Retrieved from [Link][6]

  • lines ic50 values: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link][34]

  • Sulphonamides Unveiled: A Comprehensive Review of Mechanisms, Applications, and Therapeutic Insights. (2023). Journal of Pharmaceutical Research International. Retrieved from [Link][35]

  • Sulfonamides with Heterocyclic Periphery as Antiviral Agents. (2022). MDPI. Retrieved from [Link][36]

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Comparative

A Researcher's Guide to Validating the Mechanism of Action for Novel 4-((Chloromethyl)sulfonyl)phenol Derivatives

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) of new 4-((chloromethyl)sulfonyl)phenol derivatives. The...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) of new 4-((chloromethyl)sulfonyl)phenol derivatives. The presented methodologies are designed to build a robust data package, moving from initial phenotypic observations to in-depth target engagement and pathway analysis, culminating in in-vivo efficacy confirmation.

Foundational Cytotoxicity and Phenotypic Screening

The initial step in characterizing a new chemical entity is to determine its biological activity. Cytotoxicity assays are fundamental in early-stage drug development to identify a compound's potential to cause cell death.[1][2] A panel of cancer cell lines with diverse genetic backgrounds should be employed to identify potential sensitivities and establish a preliminary spectrum of activity.

Comparative Analysis of Cytotoxicity

The new 4-((chloromethyl)sulfonyl)phenol derivatives (let's designate them as Cmpd-A , Cmpd-B , and Cmpd-C ) should be compared against a standard-of-care chemotherapeutic agent relevant to the selected cell lines (e.g., Doxorubicin) and a negative control (e.g., a structurally similar but inactive analog, if available).

Table 1: Comparative Cytotoxicity (IC50) of 4-((Chloromethyl)sulfonyl)phenol Derivatives Across Various Cancer Cell Lines

Cell LineCancer TypeCmpd-A (µM)Cmpd-B (µM)Cmpd-C (µM)Doxorubicin (µM)
MCF-7Breast1.25.80.90.5
A549Lung2.510.22.11.1
HCT116Colon0.84.50.60.3
HeLaCervical3.112.62.91.5

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.[1]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds (Cmpd-A, Cmpd-B, Cmpd-C) and the control drug (Doxorubicin) for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the compound concentration.

Target Identification and Engagement

Once the cytotoxic potential is established, the next critical phase is to identify the direct molecular target(s) of the active compounds.[3][4][5][6] A multi-pronged approach combining in silico predictions with experimental validation is recommended.

Workflow for Target Identification and Validation

cluster_0 In Silico & High-Throughput Screening cluster_1 Direct Target Engagement cluster_2 Target Validation In_Silico_Prediction In Silico Target Prediction (e.g., molecular docking) Kinome_Profiling Kinome-Wide Profiling (Activity-Based) In_Silico_Prediction->Kinome_Profiling Suggests Potential Kinase Targets CETSA Cellular Thermal Shift Assay (CETSA) Kinome_Profiling->CETSA Identifies Top Kinase Hits ITC Isothermal Titration Calorimetry (ITC) CETSA->ITC Confirms Direct Binding Target_Knockdown Target Knockdown/Knockout (siRNA/CRISPR) ITC->Target_Knockdown Validates Target in Cellular Context Rescue_Experiments Rescue Experiments (Overexpression of target) Target_Knockdown->Rescue_Experiments

Caption: Workflow for target identification and validation.

A. Kinome Profiling

Given that many signaling pathways are regulated by kinases, and their dysregulation is a hallmark of cancer, kinome profiling is a powerful tool to identify potential kinase targets.[7][8][9][10] This can be performed as a service by specialized companies.[7][8][9][10]

Table 2: Hypothetical Kinome Profiling Results for Cmpd-C (% Inhibition at 1 µM)

Kinase% InhibitionKinase Family
AKT192AGC
PI3Kα88Lipid Kinase
mTOR85PIKK
MEK115MAPKK
ERK212MAPK

B. Cellular Thermal Shift Assay (CETSA)

CETSA is a robust method to confirm target engagement in a cellular environment.[4][11] It relies on the principle that a ligand binding to its target protein increases the protein's thermal stability.[11]

Experimental Protocol: CETSA

  • Cell Treatment: Treat intact cells with the test compound (e.g., Cmpd-C) or vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures.

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Western Blotting: Analyze the amount of the soluble target protein (e.g., AKT1) remaining at each temperature using Western blotting.

  • Data Analysis: Plot the fraction of soluble protein against temperature to generate melting curves. A shift in the melting temperature (ΔTm) indicates target engagement.

Elucidating the Downstream Signaling Pathway

Following target identification and engagement, the next step is to delineate the downstream signaling cascade affected by the compound. Based on the hypothetical kinome profiling data suggesting inhibition of the PI3K/AKT/mTOR pathway, this section will focus on validating this MoA.

Signaling Pathway Diagram

Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT phosphorylates mTORC1 mTORC1 AKT->mTORC1 activates p70S6K p70S6K mTORC1->p70S6K 4EBP1 4E-BP1 mTORC1->4EBP1 Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis promotes 4EBP1->Protein_Synthesis inhibits Cmpd_C Cmpd-C Cmpd_C->PI3K Cmpd_C->AKT Cmpd_C->mTORC1

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory points of Cmpd-C.

Experimental Protocol: Western Blotting for Pathway Analysis

Western blotting is a standard technique to measure the levels of specific proteins and their phosphorylation status, providing a snapshot of pathway activation.[12][13][14]

  • Cell Lysis: Treat cells with Cmpd-C or a known PI3K/AKT inhibitor (e.g., GDC-0941) for various time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against key pathway proteins (e.g., p-AKT, total AKT, p-S6K, total S6K, p-4E-BP1, total 4E-BP1, and a loading control like GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Table 3: Comparative Effects of Cmpd-C and GDC-0941 on PI3K/AKT/mTOR Pathway Phosphorylation

ProteinCmpd-C (1 µM)GDC-0941 (1 µM)
p-AKT (Ser473)↓↓↓↓↓↓
p-S6K (Thr389)↓↓↓↓↓↓
p-4E-BP1 (Thr37/46)↓↓↓↓↓↓

(↓ indicates a decrease in phosphorylation)

In Vivo Efficacy and Target Validation

The final and most critical step is to validate the therapeutic efficacy and on-target activity of the lead compound in a preclinical animal model.[15][16][17] Xenograft models, where human tumor cells are implanted into immunodeficient mice, are widely used for this purpose.[15][16][17][18] Patient-derived xenograft (PDX) models are increasingly favored as they better recapitulate the heterogeneity of human tumors.[18][19]

Experimental Protocol: Xenograft Tumor Growth Study

  • Cell Implantation: Subcutaneously inject a human cancer cell line (e.g., HCT116) into the flank of immunodeficient mice.

  • Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups (e.g., Vehicle, Cmpd-C, and a positive control). Administer the treatments daily via an appropriate route (e.g., oral gavage).

  • Tumor Measurement: Measure the tumor volume and body weight of the mice every 2-3 days.

  • Pharmacodynamic (PD) Analysis: At the end of the study, or at specific time points, collect tumor samples for Western blot analysis to confirm target engagement in vivo.

Table 4: In Vivo Efficacy of Cmpd-C in a HCT116 Xenograft Model

Treatment GroupAverage Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition (TGI)
Vehicle1500 ± 250-
Cmpd-C (50 mg/kg)450 ± 12070
Positive Control600 ± 15060

References

  • Preclinical Drug Testing Using Xenograft Models. (n.d.). Google Cloud.
  • In Vitro Cytotoxicity Assays - LifeNet Health LifeSciences. (n.d.). LifeNet Health.
  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). National Center for Biotechnology Information.
  • Kinome Profiling Service | MtoZ Biolabs. (n.d.). MtoZ Biolabs.
  • Activity-Based Kinase Selectivity and Profiling Services. (n.d.). AssayQuant.
  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka.
  • Kinase Screening & Profiling Service | Drug Discovery Support. (n.d.). Reaction Biology.
  • Xenograft Models. (n.d.). Biocytogen.
  • Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. (2025, June 16). The Jackson Laboratory.
  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (2024, August 20). National Center for Biotechnology Information.
  • Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology.
  • KinomePro - Pamgene. (n.d.). Pamgene.
  • Validating Target Engagement of Novel Compounds: A Methodological Guide. (n.d.). BenchChem.
  • Understanding Cytotoxicity. (2024, March 9). Virology Research Services.
  • Integrative In Vivo Drug Testing Using Gene Expression Signature and Patient-Derived Xenografts from Treatment-Refractory HER2 Positive and Triple-Negative Subtypes of Breast Cancer. (2019, April 23). MDPI.
  • Western Blotting Protocol. (2005, June 15). Cell Signaling Technology.
  • Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs.
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  • Redefining target engagement with new strategies in drug discovery. (2025, November 13). News-Medical.Net.
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  • Target Identification and Validation Proven: Rapid Drug R&D. (2026, March 3). Selvita.

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Validation

A Head-to-Head Comparison of Synthetic Routes to Sulfonated Phenols: A Guide for Researchers

Sulfonated phenols are a critical class of organic compounds, serving as versatile intermediates in the synthesis of pharmaceuticals, dyes, and other specialty chemicals. The introduction of a sulfonic acid group onto th...

Author: BenchChem Technical Support Team. Date: March 2026

Sulfonated phenols are a critical class of organic compounds, serving as versatile intermediates in the synthesis of pharmaceuticals, dyes, and other specialty chemicals. The introduction of a sulfonic acid group onto the phenolic ring imparts unique properties, including increased water solubility and acidity, which are highly desirable in various applications. The regioselectivity of this transformation, which dictates the position of the sulfonic acid group on the aromatic ring, is a key consideration in the synthesis of these valuable molecules. This guide provides a comprehensive, head-to-head comparison of the most common synthetic routes to sulfonated phenols, offering insights into their mechanisms, experimental protocols, and performance to aid researchers in selecting the optimal method for their specific needs.

Direct Sulfonation with Concentrated Sulfuric Acid: The Workhorse Method

Direct sulfonation using concentrated sulfuric acid is the most established and widely used method for the synthesis of phenolsulfonic acids, particularly on an industrial scale. This electrophilic aromatic substitution reaction is valued for its simplicity and cost-effectiveness. The reaction proceeds via the in-situ formation of sulfur trioxide (SO₃) or a related electrophilic sulfur species, which then attacks the electron-rich phenol ring.

Mechanism and Regioselectivity: A Tale of Two Isomers

The hydroxyl group of phenol is a strongly activating, ortho, para-directing group, leading to the formation of a mixture of o-phenolsulfonic acid and p-phenolsulfonic acid.[1] The ratio of these isomers is highly dependent on the reaction temperature, a classic example of kinetic versus thermodynamic control.

  • Kinetic Control (Low Temperature): At lower temperatures (around 25-30°C), the reaction is under kinetic control, favoring the formation of the ortho-isomer, o-phenolsulfonic acid. This is attributed to the lower activation energy for the attack at the ortho position.

  • Thermodynamic Control (High Temperature): At higher temperatures (around 100°C), the reaction becomes reversible and is under thermodynamic control. This leads to the formation of the more stable para-isomer, p-phenolsulfonic acid, as the major product.[2]

G Phenol Phenol ArylSulfate Aryl Sulfate Intermediate Phenol->ArylSulfate + ClSO₃H ClSO3H Chlorosulfonic Acid (ClSO₃H) SulfonatedPhenol Sulfonated Phenol ArylSulfate->SulfonatedPhenol + excess ClSO₃H (rearrangement) HCl HCl (gas) ArylSulfate->HCl

Caption: General reaction scheme for sulfonation with chlorosulfonic acid.

Experimental Protocol

A general procedure involves the slow addition of chlorosulfonic acid to a solution of the phenol in a suitable solvent, such as a dialkyl carbonate or a chlorinated hydrocarbon, at a controlled temperature. [3]

  • Preparation: Dissolve the phenol in a suitable solvent (e.g., dimethyl carbonate, cyclohexane) in a reactor equipped with a stirrer, thermometer, and a system to scrub the evolved HCl gas.

  • Reagent Addition: Heat the mixture to a specific temperature (e.g., 60°C) and add chlorosulfonic acid dropwise over several hours.

  • Reaction: After the addition is complete, the reaction mixture is typically heated for an additional period (e.g., 1 hour at 70-72°C) to ensure completion.

  • Work-up: The product is then isolated by cooling the reaction mixture, followed by filtration and washing.

Sulfonation with Sulfur Trioxide-Pyridine Complex: A Milder Approach

The sulfur trioxide-pyridine (SO₃·pyridine) complex is a mild and selective sulfonating agent. [4][5]It is particularly useful for the sulfation of the phenolic hydroxyl group to form sulfate esters, but it can also be used for the sulfonation of the aromatic ring under certain conditions.

Mechanism and Selectivity

The SO₃·pyridine complex is a less aggressive electrophile than free SO₃, which allows for more controlled reactions. [5]The pyridine acts as a Lewis base, moderating the reactivity of the sulfur trioxide. This method is often preferred for sensitive substrates where the harsh conditions of other methods would lead to decomposition or unwanted side reactions.

Experimental Protocol

A typical procedure involves reacting the phenol with the SO₃·pyridine complex in an aprotic solvent.

  • Preparation: Dissolve the phenolic compound and the SO₃·pyridine complex in a dry solvent such as dioxane or acetonitrile under an inert atmosphere. [4]2. Reaction: The reaction is often carried out at a controlled temperature, which can range from low temperatures (e.g., 0°C) to elevated temperatures (e.g., 90°C), depending on the substrate. [4]3. Work-up: After the reaction is complete, the mixture is typically neutralized and the product is isolated and purified, often through chromatographic methods. [4]

Head-to-Head Comparison of Synthetic Routes

FeatureDirect Sulfonation (H₂SO₄)Sulfonation with Chlorosulfonic Acid (ClSO₃H)Sulfonation with SO₃·Pyridine Complex
Reagent Cost LowModerateHigh
Reactivity Moderate to HighHighMild
Reaction Conditions Harsh (High temp., strong acid)Milder than H₂SO₄Mild
Regioselectivity Temperature-dependent (o/p)Generally good, can be substrate-dependentOften high, can favor O-sulfation
Typical Yields 76-95% [6]Can be high (e.g., 90%) [3]Variable, depends on substrate [4]
Byproducts Water, disulfonated productsHydrogen chloride gasPyridine
Safety Concerns Corrosive, exothermicHighly corrosive, releases HCl gasPyridine is toxic and flammable
Environmental Impact Generates acidic wasteGenerates HCl and potentially chlorinated wasteUse of organic solvents
Advantages Inexpensive, simple, scalableHigher reactivity, milder conditionsMild conditions, high selectivity for sensitive substrates
Disadvantages Harsh conditions, isomer separationCorrosive byproduct, higher costHigh cost, potential for O-sulfation

Safety and Environmental Considerations

The synthesis of sulfonated phenols involves the use of hazardous materials and requires strict adherence to safety protocols.

  • Phenol: Phenol is toxic and corrosive and can be rapidly absorbed through the skin, causing severe burns and systemic toxicity. [7][8]It is crucial to handle phenol in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., neoprene or butyl rubber), safety goggles, and a lab coat. [8][9]* Concentrated Sulfuric Acid: This is a strong acid and a powerful dehydrating agent that can cause severe burns. It should be handled with extreme care, and reactions are often exothermic.

  • Chlorosulfonic Acid: This reagent is highly corrosive and reacts violently with water. It releases toxic hydrogen chloride gas upon reaction, requiring a well-ventilated area and a gas scrubbing system. [3]* SO₃·Pyridine Complex: Pyridine is a flammable and toxic liquid. The complex itself should be handled in a fume hood.

  • Waste Disposal: The generation of acidic and potentially chlorinated waste streams is a significant environmental concern. Proper neutralization and disposal procedures must be followed in accordance with local regulations. The use of solid acid catalysts is being explored as a more environmentally friendly alternative to traditional methods. [10]

Conclusion

The choice of synthetic route for the preparation of sulfonated phenols depends on a variety of factors, including the desired regioselectivity, the sensitivity of the substrate, the scale of the reaction, and cost considerations.

  • Direct sulfonation with concentrated sulfuric acid remains the most practical and economical method for large-scale production, particularly when the desired isomer can be readily separated.

  • Chlorosulfonic acid offers a more reactive alternative for substrates that require milder conditions, though the handling of the corrosive reagent and its byproduct requires special precautions.

  • The sulfur trioxide-pyridine complex is the preferred reagent for sensitive molecules where mild conditions and high selectivity are paramount, despite its higher cost.

Researchers and drug development professionals must carefully evaluate these parameters to select the most appropriate method for their specific synthetic goals, always prioritizing safety and environmental responsibility.

References

  • Martinkova, L., et al. (2022). Sulfation of Phenolic Acids: Chemoenzymatic vs. Chemical Synthesis. International Journal of Molecular Sciences, 23(23), 15171. [Link]

  • Sciencemadness Discussion Board. (2016). Sulfonation of Phenol. [Link]

  • Ma, X., et al. (2019). Study on phenol sulfonation by concentrated sulfuric acid: Kinetics and process optimization. Chemical Engineering Science, 202, 15-25. [Link]

  • Alshehri, J., & Jones, A. M. (2024). Chemical approaches to the sulfation of small molecules: current progress and future directions. RSC Medicinal Chemistry. [Link]

  • Limsakul, W., et al. (2020). Study the Effect of Various Sulfonation Methods on Catalytic Activity of Carbohydrate-Derived Catalysts for Ester Production. Catalysts, 10(6), 659. [Link]

  • Gilbert, E. E. (1959). The sulfonation of some aromatic compounds using sulfuric acid in the presence of thionyl chloride. Master's Theses. 103. [Link]

  • Google Patents. (2004).
  • Google Patents. (1952).
  • Gas-Sensing.com. (2025). Understanding Phenol: Uses, Risks, and Safety Measures. [Link]

  • Smith, K., et al. (2002). Clean-Chemistry Sulfonation of Aromatics. Journal of Chemical Research. [Link]

  • Master Organic Chemistry. (2018). Aromatic Synthesis (3) – Sulfonyl Blocking Groups. [Link]

  • Google Patents. (1970).
  • Princeton University. (n.d.). Phenol. Office of Environmental Health and Safety. [Link]

  • Organic Syntheses. (n.d.). Procedure. [Link]

  • Bates, R. G., & Bower, V. E. (1956). The second dissociation constant of p-phenolsulfonic acid and pH values of phenolsulfonate-phenolate buffers from 0 to 60 C. Journal of Research of the National Bureau of Standards, 57(3), 153. [Link]

  • Google Patents. (2011). Process for the preparation of phenolsulfonic acid-aldehyde condensates and the use thereof as drying agents. US20110184104A1.
  • SciSpace. (2019). Study on phenol sulfonation by concentrated sulfuric acid: Kinetics and process optimization. [Link]

  • Chemithon. (1997). Sulfonation and Sulfation Processes. [Link]

  • ChemRxiv. (2024). Approaches to the Sulfation of Small Molecules: Current Progress and Future Directions. [Link]

  • Google Patents. (1976). Sulfonation of aromatic compounds in the presence of solvents. US3941810A.
  • Yale Environmental Health & Safety. (2022). Phenol Standard Operating Procedure. [Link]

  • Google Patents. (1997).
  • ChemicalSafetyFacts.org. (n.d.). Phenol. [Link]

  • University of California, Santa Barbara. (n.d.). Phenol. Office of Environment, Health & Safety. [Link]

  • Yamada, Y. M. A., et al. (2020). Second-Generation meta-Phenolsulfonic Acid–Formaldehyde Resin as a Catalyst for Continuous-Flow Esterification. Organic Letters, 22(1), 238-242. [Link]

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Comparative

Benchmarking 4th-Generation EGFR Inhibitors Against Osimertinib: A Comprehensive Preclinical Guide

Executive Summary & Mechanistic Rationale The development of targeted therapies has fundamentally transformed the management of non-small cell lung cancer (NSCLC). Osimertinib, a third-generation irreversible epidermal g...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of targeted therapies has fundamentally transformed the management of non-small cell lung cancer (NSCLC). Osimertinib, a third-generation irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), is the established clinical standard for patients harboring the T790M resistance mutation . However, the evolutionary pressure exerted by Osimertinib inevitably leads to acquired resistance, predominantly driven by the C797S tertiary mutation .

Mechanistically, the C797S mutation replaces a critical cysteine residue at position 797 with a serine. This single amino acid substitution eliminates the nucleophilic thiol group required for Osimertinib’s acrylamide warhead to form a covalent bond, rendering the drug ineffective . To address this unmet clinical need, a new class of 4th-generation derivatives—comprising both allosteric modulators and reversible ATP-competitive inhibitors (e.g., LS-106, HCD3514)—is rapidly advancing .

As a Senior Application Scientist, I have designed this guide to provide a rigorously structured, self-validating preclinical cascade for benchmarking novel 4th-generation derivatives against the Osimertinib standard.

Pathway & Resistance Visualization

G Ligand EGF Ligand EGFR_Sens EGFR (L858R/T790M) Ligand->EGFR_Sens EGFR_Res EGFR (L858R/T790M/C797S) Ligand->EGFR_Res Signaling Downstream Signaling (MAPK / PI3K / AKT) EGFR_Sens->Signaling EGFR_Res->Signaling Osimertinib Osimertinib (3rd Gen) Osimertinib->EGFR_Sens Covalent Binding Osimertinib->EGFR_Res Binding Blocked NovelInh Novel 4th Gen Inhibitor NovelInh->EGFR_Res Allosteric Binding Proliferation Tumor Cell Proliferation Signaling->Proliferation

EGFR signaling pathway and C797S-mediated resistance bypassed by 4th-generation inhibitors.

Experimental Design & Causality

A robust benchmarking cascade cannot rely on a single biochemical readout. High attrition rates in xenograft models often stem from a failure to understand the physicochemical environment of the target. The causality behind our experimental choices is as follows:

  • ATP Concentration Dependency: In cell-free assays, we benchmark compounds at both 1 μM and 1 mM ATP. Because intracellular ATP concentrations are in the millimolar range, a reversible ATP-competitive derivative that appears highly potent at 1 μM may fail entirely in living cells. Testing at 1 mM ATP accurately predicts cellular drop-off.

  • Self-Validating Cellular Addiction Models (Ba/F3): We utilize murine Ba/F3 cells engineered to express specific EGFR mutants (e.g., L858R/T790M/C797S). These cells are naturally dependent on Interleukin-3 (IL-3) for survival. Upon mutant EGFR transfection and IL-3 withdrawal, their survival becomes strictly addicted to the EGFR oncogene.

  • The IL-3 Rescue Control: To ensure trustworthiness, we run a parallel Ba/F3 plate with IL-3. If a novel derivative kills cells in the IL-3 positive plate, the compound is exhibiting off-target, generalized cytotoxicity rather than selective EGFR inhibition. This built-in control guarantees a self-validating system.

Step-by-Step Methodologies

Protocol A: Cell-Free Kinase Inhibition Assay (HTRF Format)

Rationale: Homogeneous Time-Resolved Fluorescence (HTRF) is chosen over standard luminescence because its ratiometric emission (665 nm / 620 nm) inherently corrects for compound auto-fluorescence and inner-filter effects, mitigating false positives from Assay Interference Compounds (AICs) as recommended by the NIH Assay Guidance Manual .

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute the novel derivative and Osimertinib in 100% DMSO. Transfer to the assay plate to achieve a final DMSO concentration of <1% (critical to prevent solvent-induced enzyme denaturation).

  • Enzyme Addition: Add purified recombinant EGFR (WT, L858R/T790M, or L858R/T790M/C797S) to the respective wells. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add a mixture of biotinylated TK-substrate and ATP (benchmark at 1 mM to mimic physiological conditions). Incubate for 60 minutes.

  • Detection: Stop the reaction by adding EDTA. Add Eu³⁺-Cryptate labeled anti-phosphotyrosine antibody and Streptavidin-XL665.

  • Readout: Read on a TR-FRET compatible microplate reader. Calculate the 665/620 ratio to determine % inhibition.

Protocol B: Ba/F3 Cellular Proliferation Assay (Self-Validating System)
  • Cell Seeding (Target Arm): Seed Ba/F3 cells expressing EGFR L858R/T790M/C797S at 5 × 10³ cells/well in 96-well plates in RPMI-1640 media without IL-3.

  • Cell Seeding (Toxicity Control Arm): In a separate plate, seed the exact same cells in media supplemented with 10 ng/mL IL-3.

  • Treatment: Treat cells with 10-point dose-response curves of the novel derivative and Osimertinib (0.1 nM to 10 μM). Incubate for 72 hours at 37°C, 5% CO₂.

  • Viability Measurement: Add CCK-8 reagent (10 μL/well). Incubate for 2 hours.

  • Quantification: Measure absorbance at 450 nm. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model. Validation Check: The compound must show an IC₅₀ > 10 μM in the IL-3 control arm to be considered target-selective.

Benchmarking Workflow Visualization

Workflow Prep Compound Prep & QC Biochem Cell-Free Assay (HTRF) Prep->Biochem Cellular Cellular Viability (Ba/F3 Mutant) Biochem->Cellular PD Target Engagement (Western Blot) Cellular->PD InVivo In Vivo Efficacy (Xenograft) PD->InVivo

Preclinical benchmarking workflow for evaluating novel EGFR kinase inhibitors.

Quantitative Data Presentation

To objectively benchmark a novel 4th-generation derivative (designated here as "Derivative-4G", modeled after emerging clinical candidates) against Osimertinib, we summarize the biochemical IC₅₀ values across wild-type and mutant EGFR variants.

CompoundTarget / ModelAssay TypeIC₅₀ (nM)Selectivity Index (WT/Mutant)
Osimertinib EGFR (WT)Cell-Free Kinase15.2-
Osimertinib EGFR (L858R/T790M)Cell-Free Kinase1.5~10x
Osimertinib EGFR (L858R/T790M/C797S)Cell-Free Kinase>10,000Complete Loss of Activity
Derivative-4G EGFR (WT)Cell-Free Kinase150.5-
Derivative-4G EGFR (L858R/T790M)Cell-Free Kinase3.1~48x
Derivative-4G EGFR (L858R/T790M/C797S)Cell-Free Kinase2.4~62x (Restored Efficacy)

Data Interpretation: While Osimertinib demonstrates excellent potency against the double mutant, it suffers a complete loss of activity against the C797S triple mutant. Derivative-4G not only restores nanomolar potency against the triple mutant but also exhibits a superior selectivity index over Wild-Type EGFR, minimizing potential dose-limiting toxicities (e.g., skin rash and diarrhea) associated with WT EGFR inhibition.

References

  • American Society of Clinical Oncology (ASCO) . Navigating First-Line Treatment Options for Patients With Epidermal Growth Factor Receptor–Positive Non–Small Cell Lung Cancer. Available at:[Link]

  • Nature Medicine / PubMed Central . Overcoming EGFR T790M and C797S resistance with mutant-selective allosteric inhibitors. Available at:[Link]

  • PubMed Central (PMC) . LS‐106, a novel EGFR inhibitor targeting C797S, exhibits antitumor activities both in vitro and in vivo. Available at:[Link]

  • Journal of Cancer . Discovery of HCD3514 as a potent EGFR inhibitor against C797S mutation in vitro and in vivo. Available at:[Link]

  • National Institutes of Health (NIH) . Assay Guidance Manual: Standardization of High Content Imaging and Informatics. Available at:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-((Chloromethyl)sulfonyl)phenol

Standard Safety Data Sheets (SDS) often provide generic, boilerplate advice (e.g., "wear suitable gloves"). As a Senior Application Scientist, I approach chemical safety not as a bureaucratic checklist, but as a rigorous...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Safety Data Sheets (SDS) often provide generic, boilerplate advice (e.g., "wear suitable gloves"). As a Senior Application Scientist, I approach chemical safety not as a bureaucratic checklist, but as a rigorous system of chemical logic. When handling bifunctional reactive intermediates like 4-((Chloromethyl)sulfonyl)phenol , understanding the mechanistic causality behind its hazards is the only way to design a truly effective safety protocol.

Every protocol described in this guide is designed as a self-validating system . A self-validating system is a procedural framework that inherently verifies its own safety at each step; if a failure occurs, the system provides immediate, observable feedback before a critical exposure can happen.

Physicochemical Profile & Mechanistic Hazards

To protect yourself, you must first understand the enemy. 4-((Chloromethyl)sulfonyl)phenol contains two highly reactive moieties:

  • The Phenol Ring: Weakly acidic and highly irritating to dermal and ocular tissues, capable of penetrating lipid bilayers.

  • The Chloromethyl Sulfonyl Group: The strongly electron-withdrawing sulfonyl group activates the adjacent chloromethyl carbon, making it a highly potent electrophile. In biological systems, this acts as an alkylating agent, capable of covalently modifying nucleophilic residues (like cysteine or lysine) in proteins and DNA .

Table 1: Quantitative Hazard Data & Operational Implications

Property / HazardValue / DesignationOperational Implication
CAS Number 56773-30-9Unique identifier for inventory and exact SDS retrieval .
Molecular Weight 206.65 g/mol Used to calculate exact molar equivalents for chemical quenching.
Hazard H315 Causes skin irritationMandates impermeable body protection and double-gloving.
Hazard H319 Causes serious eye irritationMandates ANSI Z87.1 tight-fitting chemical splash goggles.
Electrophilicity High (Alkylating potential)Requires nucleophilic quenching (e.g., 10% thiosulfate) for spills .

The Logic of Protection: PPE Selection

Standard "irritant" PPE is insufficient for alkylating agents. We must treat this compound with the stringent protocols reserved for reactive electrophiles.

Table 2: PPE Specifications & Scientific Causality

PPE CategorySpecificationScientific Rationale (Causality)
Hand Protection Double-layered Nitrile (Outer: ≥0.11 mm, contrasting color)Nitrile resists phenolic degradation. Self-Validating: Contrasting colors immediately reveal outer glove breaches visually.
Eye/Face Protection ANSI Z87.1 Chemical Splash Goggles & Full Face ShieldProtects ocular mucosa from aerosolized particulates and severe H319 irritation. Safety glasses are insufficient.
Body Protection Flame-resistant, fluid-impermeable lab coat (e.g., Tyvek)Prevents dermal absorption of the lipophilic phenolic moiety if powder disperses.
Respiratory N95/P100 respirator (if handled outside engineering controls)Mitigates inhalation risk of fine crystalline dust and respiratory tract alkylation .

Operational Workflow: Step-by-Step Methodology

Phase 1: Pre-Operational Setup & Self-Validation

  • Engineering Control Verification: Ensure the chemical fume hood is operating with a face velocity of 80–120 feet per minute (fpm). Self-Validation: Tape a small tissue strip to the bottom of the sash to visually confirm continuous inward directional airflow.

  • Quenching Solution Preparation: Prepare a 10% (w/v) Sodium Thiosulfate ( Na2​S2​O3​ ) solution and place it inside the hood. Causality: Having the quenching agent pre-staged ensures immediate neutralization of the electrophilic chloromethyl group in the event of a spill, preventing uncontrolled alkylation.

Phase 2: Active Handling & Weighing

  • PPE Donning: Don inner nitrile gloves, impermeable lab coat, chemical splash goggles, and outer nitrile gloves of a contrasting color.

  • Static Mitigation: Place the analytical balance inside the fume hood. Use an anti-static weighing boat or a static eliminator (ionizing bar) to prevent electrostatic dispersion of the reactive powder.

  • Transfer: Carefully transfer the required mass of 4-((Chloromethyl)sulfonyl)phenol. Immediately recap the source bottle and seal the cap with Parafilm to prevent moisture ingress and degradation.

Phase 3: Doffing & Decontamination

  • Primary Decontamination: Wipe down the balance and immediate hood surface with a damp cloth soaked in a mild bicarbonate solution to neutralize trace phenolic residues.

  • Doffing: Remove the outer gloves inside the hood, turning them inside out, and dispose of them in the solid hazardous waste bin.

  • Final Wash: Wash hands thoroughly with soap and water immediately after removing the inner gloves.

Spill Management & Disposal Plan

The Chemical Quenching Logic: If a spill occurs, physical wiping is dangerous and insufficient. We must rely on chemical causality: the thiosulfate anion ( S2​O32−​ ) is a powerful, soft nucleophile. It rapidly attacks the electrophilic chloromethyl carbon via an SN​2 mechanism, displacing the chloride ion. This converts the toxic alkylating agent into a highly water-soluble, non-toxic Bunte salt, neutralizing the hazard at the molecular level .

Spill Response Protocol:

  • Isolation: Immediately halt work and lower the fume hood sash. If the spill is outside the hood, evacuate the immediate area.

  • Neutralization: Gently cover the spilled solid with absorbent pads to prevent dust generation. Slowly pour the pre-staged 10% sodium thiosulfate solution over the pads, starting from the perimeter and moving inward.

  • Incubation: Allow 15 minutes for the SN​2 neutralization reaction to reach completion.

  • Collection & Disposal: Mechanically gather the neutralized slurry using a non-sparking scoop. Transfer the waste into a distinctly labeled, sealable hazardous waste container designated for "Halogenated Organic Waste."

Process Visualization

Workflow Start Pre-Operational Setup (Prepare 10% Thiosulfate) PPE Don PPE (Double Nitrile, Goggles, Impermeable Coat) Start->PPE Hood Transfer to Fume Hood (Verify Flow: 80-120 fpm) PPE->Hood Handle Weighing & Handling (Anti-static tools) Hood->Handle Spill Spill Detected? Handle->Spill Decon Chemical Quenching (SN2 Neutralization) Spill->Decon Yes Dispose Halogenated Waste Disposal Spill->Dispose No Decon->Dispose Success Workflow Complete (Doffing & Handwash) Dispose->Success

Operational workflow and self-validating spill response for 4-((Chloromethyl)sulfonyl)phenol.

References

  • Occupational Safety and Health Administration (OSHA). "Controlling Occupational Exposure to Hazardous Drugs." United States Department of Labor. Available at:[Link]

  • The University of Queensland (UQ). "Working Safely with Carcinogens Guideline: Destruction of Alkylating Agents." UQ Policy and Procedure Library. Available at:[Link]

  • National Institutes of Health (NIH). "Chloromethyl chloroformate - Reactive Profile and PPE." PubChem. Available at:[Link]

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